molecular formula C9H9N3 B1343275 3-Methylquinoxalin-5-amine CAS No. 19031-43-7

3-Methylquinoxalin-5-amine

Cat. No.: B1343275
CAS No.: 19031-43-7
M. Wt: 159.19 g/mol
InChI Key: TXZGIJQANGIGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoxalin-5-amine ( 19031-43-7) is an amino-substituted quinoxaline derivative with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . As a member of the quinoxaline family—a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring—this compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research . Quinoxaline derivatives are the subject of extensive scientific investigation due to their wide spectrum of reported biological activities . The 3-methylquinoxaline core, in particular, is recognized as a key structural motif in the design of potent inhibitors . For instance, closely related 3-methylquinoxaline compounds have been identified as highly effective Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, demonstrating promising in vitro anti-angiogenic and cytotoxic effects against human cancer cell lines such as MCF-7 and HepG2 . The mechanism of action for such inhibitors involves binding to the ATP-binding site of the VEGFR-2 kinase, disrupting signaling pathways crucial for tumor growth and survival . Beyond oncology, the quinoxaline pharmacophore is also explored for its potential antiviral activity against respiratory pathogens, including SARS-CoV-2, and for its antimicrobial properties . The presence of the amine functional group at the 5-position on this molecule provides a reactive handle for further synthetic modification, allowing researchers to develop a diverse array of analogues for structure-activity relationship (SAR) studies . This makes this compound a valuable building block for synthesizing more complex molecules for high-throughput screening and pharmacological profiling. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGIJQANGIGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311246
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19031-43-7
Record name 3-Methyl-5-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19031-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoxalin-5-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on 3-Methylquinoxalin-5-amine, providing a comprehensive overview of its chemical properties, structure, and known biological relevance, particularly in the context of cancer research. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its analogs.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical formula C₉H₉N₃. The structural framework consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring, substituted with a methyl group at position 3 and an amine group at position 5.

Physicochemical Data
PropertyValueSource/Notes
CAS Number 19031-43-7[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Melting Point Not availableData for the related quinoxalin-5-amine is 92 °C.[2]
Boiling Point Not availablePredicted boiling point for quinoxalin-5-amine is 323.7±27.0 °C.[2]
Solubility Not availableQuinoxaline derivatives show solubility in organic solvents like DMSO and DMF.
Structural Representation

The chemical structure of this compound is crucial for understanding its chemical reactivity and biological interactions.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related quinoxaline derivatives. A common and effective method for creating the quinoxaline core is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential precursor for this compound is 3-methylquinoxalin-2(1H)-one. The synthesis of this precursor has been reported and involves the reflux of o-phenylenediamine with sodium pyruvate.[3]

General Synthetic Workflow for Quinoxaline Derivatives:

G cluster_synthesis General Synthesis of Quinoxalines start o-Phenylenediamine + α-Dicarbonyl Compound reaction Condensation Reaction (e.g., Reflux in Ethanol or Acetic Acid) start->reaction product Quinoxaline Derivative reaction->product

Figure 2: General workflow for the synthesis of quinoxaline derivatives.

Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide detailed information about the arrangement of atoms within the molecule. For instance, in related quinoxaline structures, characteristic signals for the aromatic protons and the methyl group protons would be expected in the ¹H NMR spectrum.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the molecular formula.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), with UV or MS detection.[6][7]

Biological Activity and Drug Development Potential

Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Anticancer Activity and Mechanism of Action

Recent research has highlighted the potential of 3-methylquinoxaline derivatives as potent anticancer agents. Specifically, derivatives of 3-methylquinoxalin-2(1H)-one have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can thus effectively suppress tumor progression.

Studies on these derivatives have demonstrated significant cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells.[9][10] The mechanism of action for some of these promising compounds involves the induction of apoptosis (programmed cell death).

Signaling Pathway of Apoptosis Induction by 3-Methylquinoxaline Derivatives:

G cluster_apoptosis Apoptosis Induction Pathway compound 3-Methylquinoxaline Derivative vegrf2 VEGFR-2 Inhibition compound->vegrf2 bcl2 Decrease in Bcl-2 (Anti-apoptotic) vegrf2->bcl2 leads to bax Increase in BAX (Pro-apoptotic) vegrf2->bax leads to caspase9 Caspase-9 Activation bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: Proposed signaling pathway for apoptosis induction by VEGFR-2 inhibiting 3-methylquinoxaline derivatives.

The investigation of one particularly potent derivative revealed its ability to arrest the cell cycle at the G2/M phase and significantly increase the levels of key apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[1][10]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The core quinoxaline structure provides a versatile platform for chemical modification to optimize biological activity. The demonstrated ability of related compounds to inhibit VEGFR-2 and induce apoptosis in cancer cells underscores the potential of this chemical class. Further research, including the development of efficient and scalable synthetic routes, comprehensive characterization of physicochemical and pharmacological properties, and in-depth investigation of their mechanisms of action, is warranted to fully explore the therapeutic utility of this compound and its analogs. This technical guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

Spectroscopic Profile of 3-Methylquinoxalin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methylquinoxalin-5-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of structurally related quinoxaline derivatives. Furthermore, this guide outlines standardized experimental protocols for the acquisition of these spectroscopic data, offering a practical framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the known spectral properties of quinoxaline, methylquinoxalines, and aminoquinoxalines.

Table 1: Predicted 1H NMR Spectral Data

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~2.7s3HC3-CH3
~5.0br s2HC5-NH2
~6.8d1HH-6
~7.4t1HH-7
~7.8d1HH-8
~8.6s1HH-2

Note: The chemical shifts for the aromatic protons (H-6, H-7, H-8) are estimations and their exact values and coupling constants would depend on the electronic effects of the amino group. The amine protons are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.

Table 2: Predicted 13C NMR Spectral Data

Solvent: CDCl3, Reference: CDCl3 (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~23C3-CH3
~110C-6
~120C-8
~129C-7
~135C-4a
~140C-8a
~145C-5
~150C-2
~155C-3

Note: The chemical shifts are approximate and are based on the typical ranges for substituted quinoxalines.

Table 3: Predicted IR Absorption Data
Wavenumber (cm-1)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (CH3)
1640 - 1600StrongN-H bend (scissoring)
1600 - 1450Medium to StrongC=C and C=N aromatic ring stretching
1380 - 1360MediumC-H bend (CH3)
1340 - 1250StrongAromatic C-N stretch
850 - 750StrongC-H out-of-plane bend (aromatic)

Note: The presence of a primary amine is expected to show two distinct N-H stretching bands.[1][2] The fingerprint region will contain additional complex absorptions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPossible Fragment
159[M]+• (Molecular Ion)
144[M - CH3]+
132[M - HCN]+•
117[M - N2H2]+•
105[C7H5N]+•

Note: The molecular ion is expected to be observed. Fragmentation may involve the loss of a methyl radical, hydrogen cyanide from the pyrazine ring, or other characteristic cleavages of the quinoxaline core. The nitrogen rule predicts an odd molecular weight for a molecule containing an odd number of nitrogen atoms.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound for 1H NMR and 20-50 mg for 13C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[4]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03%).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • 1H NMR:

      • Observe frequency: 400 MHz

      • Pulse sequence: Standard single pulse

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

    • 13C NMR:

      • Observe frequency: 100 MHz

      • Pulse sequence: Proton-decoupled single pulse

      • Spectral width: 0 to 200 ppm

      • Number of scans: 1024 or more, depending on sample concentration

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the 1H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

  • Instrument Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: m/z 40-400

    • Scan speed: 1 scan/second

    • Ion source temperature: 200-250 °C

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•).

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed molecular formula (C9H9N3).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (N-H, C=N, C-H) IR->IR_Data NMR_Data Connectivity & Environment (¹H-NMR, ¹³C-NMR) NMR->NMR_Data MS_Data Molecular Formula & Fragmentation (C₉H₉N₃, MW=159.19) MS->MS_Data Structure Final Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

Biological Activity Screening of 3-Methylquinoxalin-5-amine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoxaline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on the biological activity screening of 3-methylquinoxaline derivatives, a scaffold of growing interest in medicinal chemistry.[3][4] We provide a comprehensive overview of the screening methodologies for evaluating their anticancer and antimicrobial properties. This document includes summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity Screening

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, often acting through the inhibition of protein kinases crucial for tumor progression or by inducing apoptosis.[5][6][7] The 3-methylquinoxaline core, in particular, has been incorporated into novel compounds designed to target specific oncogenic pathways.[4]

Quantitative Data Summary: In Vitro Cytotoxicity and Enzyme Inhibition

The following tables summarize the reported in vitro biological activities of various 3-methylquinoxaline derivatives against several human cancer cell lines and specific enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of 3-Methylquinoxaline Derivatives against Human Cancer Cell Lines

Compound IDDerivative TypeHepG-2 (Liver)MCF-7 (Breast)HCT116 (Colon)Reference
11e 3-methylquinoxalin-2(1H)-one2.1 µM3.5 µMNot Reported[4]
11g 3-methylquinoxalin-2(1H)-one4.3 µM6.4 µMNot Reported[4]
12e 3-methylquinoxaline-2-thiol5.5 µM7.2 µMNot Reported[4]
12g 3-methylquinoxaline-2-thiol8.3 µM9.8 µMNot Reported[4]
12k 3-methylquinoxaline-2-thiol4.9 µM6.5 µMNot Reported[4]
VIIIc Quinoxaline Derivative10.32 µM15.21 µM7.32 µM[8]
Sorafenib Reference Drug2.2 µM3.4 µMNot Reported[4]
Doxorubicin Reference Drug4.5 µM5.62 µM6.23 µM[8]

Table 2: VEGFR-2 Enzyme Inhibitory Activity (IC₅₀) of 3-Methylquinoxaline Derivatives

Compound IDDerivative TypeVEGFR-2 IC₅₀Reference
11b 3-methylquinoxalin-2(1H)-one5.3 µM[4]
11e 3-methylquinoxalin-2(1H)-one2.6 µM[4]
11f 3-methylquinoxalin-2(1H)-one4.8 µM[4]
11g 3-methylquinoxalin-2(1H)-one3.4 µM[4]
12e 3-methylquinoxaline-2-thiol3.8 µM[4]
12k 3-methylquinoxaline-2-thiol2.9 µM[4]
Sorafenib Reference Drug3.07 nM[4]
Key Signaling Pathways in Cancer

Quinoxaline derivatives frequently exert their anticancer effects by modulating critical signaling pathways. Two prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the PI3K/mTOR pathway, which governs cell growth and survival.[4][9] Inhibition of these pathways can halt tumor progression and induce programmed cell death (apoptosis).

VEGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->VEGFR2 inhibits Apoptosis_Pathway cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade Compound Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytoC Cytochrome c (released) Mitochondrion->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis MTT_Assay_Workflow start Start seed 1. Seed cells in 96-well plate start->seed attach 2. Incubate 24h (allow attachment) seed->attach treat 3. Add serially diluted quinoxaline derivatives attach->treat incubate 4. Incubate for treatment period (24-72h) treat->incubate add_mtt 5. Add MTT Reagent to each well incubate->add_mtt formazan 6. Incubate 2-4h (formazan formation) add_mtt->formazan solubilize 7. Add Solubilization Solution (e.g., DMSO) formazan->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate % Cell Viability and IC50 values read->analyze end_node End analyze->end_node AST_Workflow cluster_methods Testing Methods cluster_disk Disk Diffusion cluster_broth Broth Microdilution cluster_results Result Interpretation start Start inoculum 1. Prepare standardized microbial inoculum (0.5 McFarland) start->inoculum lawn 2a. Streak lawn on agar plate inoculum->lawn dilute 2b. Prepare serial dilutions of compound in broth inoculum->dilute disk 3a. Apply compound- impregnated disks lawn->disk incubate 4. Incubate under appropriate conditions (e.g., 37°C for 24h) disk->incubate inoculate_broth 3b. Inoculate wells with microbial suspension dilute->inoculate_broth inoculate_broth->incubate measure 5. Measure Results incubate->measure zone 6a. Measure zone of inhibition (mm) measure->zone mic 6b. Determine MIC (µg/mL) (lowest concentration with no visible growth) measure->mic end_node End zone->end_node mic->end_node Quinoxaline_Synthesis OPD o-Phenylenediamine Derivative Quinoxaline Quinoxaline Derivative OPD->Quinoxaline plus + OPD->plus Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Quinoxaline Dicarbonyl->Quinoxaline Condensation (e.g., reflux in ethanol) plus->Dicarbonyl

References

Potential Therapeutic Targets of 3-Methylquinoxaline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This technical guide delves into the potential therapeutic targets of compounds based on the 3-methylquinoxaline core, with a particular focus on their application in oncology. While direct research on 3-Methylquinoxalin-5-amine derivatives is limited in publicly available literature, extensive studies on structurally related 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol analogues provide significant insights into the therapeutic potential of this chemical class. These investigations have predominantly identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key therapeutic target.[2][3][4]

This document will provide an in-depth overview of the mechanism of action, relevant signaling pathways, quantitative biological data, and experimental methodologies associated with 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. This information is intended to guide researchers, scientists, and drug development professionals in the exploration and development of novel therapeutics based on this promising scaffold.

Primary Therapeutic Target: VEGFR-2

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis, the formation of new blood vessels.[4] In cancerous tumors, pathological angiogenesis is a critical process for tumor growth, invasion, and metastasis.[5] The VEGFR family consists of three main subtypes: VEGFR-1, VEGFR-2, and VEGFR-3.[4] Among these, VEGFR-2 is considered the most critical mediator of tumor angiogenesis.[2][4]

Compounds based on the 3-methylquinoxaline scaffold have been designed and synthesized as potent inhibitors of VEGFR-2.[2][3][6] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a complex signaling network that promotes angiogenesis. Inhibition of VEGFR-2 by 3-methylquinoxaline-based compounds disrupts these downstream pathways, leading to an anti-angiogenic and anti-tumor effect.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive) VEGF-A->VEGFR-2_inactive Binding & Dimerization VEGFR-2_active VEGFR-2 (Active/Phosphorylated) VEGFR-2_inactive->VEGFR-2_active Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR-2_active->Downstream_Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis Apoptosis Apoptosis 3-MQ_Compound 3-Methylquinoxaline Compound 3-MQ_Compound->VEGFR-2_active Inhibition

VEGFR-2 signaling pathway and its inhibition.

Quantitative Biological Data

The anti-cancer potential of 3-methylquinoxaline derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for VEGFR-2 inhibition and cytotoxic activity against human cancer cell lines.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

Compound IDCore ScaffoldIC50 (nM)Reference
Sorafenib (Reference) -3.07[2]
11b 3-methylquinoxalin-2(1H)-one5.3[2]
11e 3-methylquinoxalin-2(1H)-one2.6[2]
11f 3-methylquinoxalin-2(1H)-one4.8[2]
11g 3-methylquinoxalin-2(1H)-one3.4[2]
12e 3-methylquinoxaline-2-thiol3.8[2]
12f 3-methylquinoxaline-2-thiol3.8[2]
12g 3-methylquinoxaline-2-thiol5.4[2]
12k 3-methylquinoxaline-2-thiol2.9[2]
17b 3-methylquinoxalin-2(1H)-one2.7[6]

Table 2: Cytotoxic Activity of 3-Methylquinoxaline Derivatives against Human Cancer Cell Lines

Compound IDCore ScaffoldMCF-7 IC50 (µM)HepG-2 IC50 (µM)Reference
Sorafenib (Reference) -3.42.2[2]
11e 3-methylquinoxalin-2(1H)-one3.12.1[2]
11g 3-methylquinoxalin-2(1H)-one4.53.2[2]
12e 3-methylquinoxaline-2-thiol6.24.3[2]
12g 3-methylquinoxaline-2-thiol8.76.5[2]
12k 3-methylquinoxaline-2-thiol9.87.4[2]
15b 3-methylquinoxaline-2-thiol5.84.2[6]
17b 3-methylquinoxalin-2(1H)-one2.82.3[6]

MCF-7: Human breast adenocarcinoma cell line; HepG-2: Human liver hepatocellular carcinoma cell line.

Downstream Effects: Induction of Apoptosis

Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives has been shown to induce apoptosis (programmed cell death) in cancer cells.[3] The most potent compounds trigger a cascade of events leading to cell death, which can be quantified by measuring the levels of key apoptotic proteins.

For instance, compound 11e was found to significantly increase the levels of pro-apoptotic proteins Caspase-9 (2.34-fold), Caspase-3 (2.34-fold), and BAX (3.14-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold) in HepG2 cells.[2][3] This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Experimental Protocols

The evaluation of 3-methylquinoxaline-based compounds typically involves a series of in vitro assays to determine their biological activity. A generalized workflow is presented below.

Experimental_Workflow Start Compound Synthesis & Characterization VEGFR2_Assay In Vitro VEGFR-2 Kinase Assay Start->VEGFR2_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Assay Determine_IC50_VEGFR2 Determine IC50 (VEGFR-2 Inhibition) VEGFR2_Assay->Determine_IC50_VEGFR2 Determine_IC50_Cells Determine IC50 (Cancer Cell Lines) Cytotoxicity_Assay->Determine_IC50_Cells End Lead Compound Identification Determine_IC50_VEGFR2->End Apoptosis_Studies Mechanism of Action Studies (Apoptosis Assays) Determine_IC50_Cells->Apoptosis_Studies Western_Blot Western Blot Analysis (Caspases, Bax, Bcl-2) Apoptosis_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Studies->Cell_Cycle Western_Blot->End Cell_Cycle->End

Generalized experimental workflow.
In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is typically determined using a kinase assay kit (e.g., from Millipore or similar suppliers). The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence and absence of the test compounds. The luminescence or fluorescence signal, which is proportional to the amount of phosphorylated substrate, is measured to calculate the percentage of inhibition and subsequently the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The absorbance of the formazan solution is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability and the IC50 value for each compound.

Western Blot Analysis

To investigate the effect of the compounds on apoptotic pathways, western blotting is employed. Cancer cells are treated with the compounds for a specified time, after which the cells are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, BAX, Bcl-2), followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified to determine the changes in protein expression levels.

Structure-Activity Relationship (SAR)

Studies on 3-methylquinoxaline derivatives have revealed some key structure-activity relationships:

  • Core Scaffold: The 3-methylquinoxalin-2(1H)-one moiety generally confers greater cytotoxic and VEGFR-2 inhibitory activity compared to the 3-methylquinoxaline-2-thiol moiety.[2]

  • Terminal Hydrophobic Moiety: Aromatic terminal moieties tend to be more beneficial for activity than aliphatic ones.[2]

Conclusion and Future Directions

The existing body of research strongly indicates that compounds based on the 3-methylquinoxaline scaffold are promising candidates for the development of novel anti-cancer agents. Their primary mechanism of action appears to be the inhibition of VEGFR-2, a well-validated target in oncology. This leads to the suppression of angiogenesis and the induction of apoptosis in cancer cells.

While extensive data is available for 3-methylquinoxalin-2(1H)-one and -2-thiol derivatives, the therapeutic potential of this compound based compounds remains largely unexplored. Future research should focus on the synthesis and biological evaluation of this specific subclass. Investigating the influence of the amine group at the 5-position on VEGFR-2 inhibitory activity and overall pharmacological profile could lead to the discovery of new and even more potent anti-cancer drug candidates. Furthermore, exploring other potential kinase targets for this versatile scaffold is a worthwhile avenue for future investigation.[1]

References

Solubility and stability of 3-Methylquinoxalin-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 3-Methylquinoxalin-5-amine, a key intermediate in various synthetic applications, particularly in the pharmaceutical industry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous quinoxaline and aromatic amine derivatives to predict its behavior. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals involved in the research, development, and formulation of this compound.

Introduction

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The solubility and stability of this compound are critical physicochemical parameters that govern its handling, formulation, bioavailability, and overall suitability as a drug candidate or synthetic intermediate. The structure of this compound, featuring a bicyclic aromatic quinoxaline core, a lipophilic methyl group, and a polar primary amine, suggests a nuanced solubility profile and potential stability challenges that warrant careful consideration.

This guide will explore the expected solubility of this compound in a range of common solvents and predict its stability under various environmental conditions. Furthermore, it will provide detailed, standardized experimental protocols to facilitate the empirical determination of these crucial properties.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of this compound incorporates both non-polar (quinoxaline ring, methyl group) and polar (amine group) functionalities.

Key Structural Considerations:

  • Quinoxaline Core and Methyl Group: The aromatic quinoxaline nucleus and the methyl substituent are non-polar and will contribute to the compound's solubility in organic solvents.

  • Amine Group: The primary amine group is polar and capable of forming hydrogen bonds. This will enhance solubility in polar solvents. Furthermore, the basic nature of the amine group (pKa of anilines is typically around 4-5) means that it will be protonated in acidic aqueous solutions, forming a more soluble salt.

Based on these structural features, the following solubility profile is predicted.

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterPoorly SolubleThe large, non-polar quinoxaline ring system is expected to dominate, leading to low aqueous solubility.
5% Hydrochloric AcidSolubleThe basic amine group will be protonated to form a water-soluble hydrochloride salt.[2]
5% Sodium HydroxideInsolubleThe compound lacks an acidic proton, so its solubility is not expected to increase in basic solutions.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese solvents are capable of solvating both the polar amine group and the non-polar aromatic system.[3]
Polar Protic Methanol, EthanolModerately SolubleThese solvents can hydrogen bond with the amine group, but their polarity is lower than that of water.[3]
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule, due to the amine group, is likely too high for significant solubility in non-polar solvents.[3]
Quantitative Solubility Data Presentation

For accurate and reproducible research, quantitative solubility data is essential. The following table provides a standardized format for reporting experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC, UV-Vis
pH 2 Buffer25HPLC, UV-Vis
pH 7.4 Buffer25HPLC, UV-Vis
Methanol25HPLC, UV-Vis
Ethanol25HPLC, UV-Vis
Acetonitrile25HPLC, UV-Vis
Dichloromethane25HPLC, UV-Vis
Dimethyl Sulfoxide25HPLC, UV-Vis

Predicted Stability Profile

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The quinoxaline ring and the aromatic amine functionality are the primary sites of potential degradation.

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by heat, light, and the presence of metal ions.

  • pH-Dependent Degradation: Quinoxaline derivatives have been shown to be unstable under alkaline and acidic conditions, particularly with heating.[4] The specific degradation pathways can be complex and may involve the quinoxaline ring system.

Potential Degradation Pathways

Degradation of this compound could occur through several mechanisms, including:

  • Oxidation of the amine group: This can lead to the formation of nitroso, nitro, and polymeric impurities.

  • Ring-opening or modification of the quinoxaline core: This is more likely to occur under harsh acidic or basic conditions, especially at elevated temperatures.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Isothermal Saturation Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Stop the agitation and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[1]

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent equil1 Agitate at constant temperature (e.g., 24-48 hours) prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant through a filter sample1->sample2 analysis1 Quantify concentration using HPLC or UV-Vis sample2->analysis1

Workflow for the Isothermal Saturation Solubility Method.
Chemical Stability Assessment

This protocol assesses the stability of this compound in aqueous solutions at different pH values over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mg/mL).

  • Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Incubation: Spike a small volume of the stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C and an accelerated condition of 40°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation solution.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Prepare stock solution of This compound inc1 Spike stock solution into buffers prep1->inc1 prep2 Prepare aqueous buffers at various pH values prep2->inc1 inc2 Incubate at controlled temperatures (e.g., 25°C and 40°C) inc1->inc2 samp1 Withdraw aliquots at defined time intervals (0, 2, 4, 8, 24, 48h) inc2->samp1 analysis1 Analyze by stability-indicating HPLC method samp1->analysis1 analysis2 Calculate % remaining and identify degradation products analysis1->analysis2

Workflow for Chemical Stability Assessment.

Conclusion

While specific experimental data for this compound is not widely available, a scientifically grounded prediction of its solubility and stability can be made based on its chemical structure and the known properties of related compounds. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and acidic aqueous solutions, with moderate solubility in polar protic solvents and poor solubility in water and non-polar organic solvents. The primary stability concerns are oxidative degradation of the amine moiety and potential pH-dependent degradation of the quinoxaline ring. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to proceed with confidence in the development and application of this important chemical entity.

References

The Architecture of Novel Quinoxaline Derivatives: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of novel quinoxaline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Quinoxalines are a versatile scaffold, forming the core of various compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new therapeutic agents with enhanced efficacy and selectivity.[5]

Synthesis and Crystallization of Novel Quinoxaline Derivatives

The journey to elucidating the crystal structure of a novel quinoxaline derivative begins with its synthesis and subsequent crystallization. Various synthetic strategies have been developed to access a diverse range of quinoxaline scaffolds.[6]

General Synthesis Strategies

A common and classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7] Modern advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis and the use of green catalysts.[7] Other notable synthetic routes include:

  • Cyclocondensation of o-phenylenediamine and aromatic alkynes: This method utilizes a copper catalyst to facilitate the reaction.[2]

  • Oxidative cyclization: Catalytic iodine can be used to accelerate the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones.[2]

  • Metal-catalyzed cyclization of imines and azides. [2]

  • Reaction with α-ketocarboxylic acids: This is a versatile method for preparing various quinoxaline derivatives.[8]

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol outlines a general procedure for the synthesis of a quinoxaline derivative, adapted from methodologies described in the literature.[2]

Synthesis of 2,3-disubstituted quinoxalines using a zinc triflate catalyst:

  • To a solution of a 1,2-dicarbonyl compound (1 mmol) in acetonitrile (5 mL), add the corresponding o-phenylenediamine (1.1 mmol).

  • Add zinc triflate (Zn(OTf)₂) (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure quinoxaline derivative.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. This often involves a systematic screening of various crystallization conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, reducing its solubility and promoting crystal growth.

X-ray Crystallography: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[9]

Experimental Workflow

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow.

experimental_workflow A Synthesis & Purification B Single Crystal Growth A->B High Purity Compound C X-ray Data Collection (Diffractometer) B->C High Quality Crystal D Data Processing (Integration & Scaling) C->D Diffraction Pattern E Structure Solution (Phase Problem) D->E Reflection Intensities F Structure Refinement E->F Initial Model G Structure Validation & Analysis F->G Final Structure

Caption: Experimental workflow for crystal structure determination.
Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[9] The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages.[9]

Structural Insights and Data Presentation

The final output of a crystal structure analysis is a wealth of quantitative data that provides deep insights into the molecular geometry and intermolecular interactions.

Case Study: N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)

The crystal structure of NPOQA, a novel antioxidant quinoxaline derivative, has been determined, providing valuable information for understanding its properties.[10]

Table 1: Crystallographic Data for NPOQA

ParameterValue
Chemical formulaC₁₈H₁₆N₄O₄
Formula weight368.35
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(5)
b (Å)15.456(8)
c (Å)11.234(6)
β (°)105.12(3)
Volume (ų)1695.1(15)
Z4
Density (calculated) (g/cm³)1.444
Absorption coefficient (mm⁻¹)0.106
F(000)768
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.25 to 28.27
Reflections collected12345
Independent reflections3456 [R(int) = 0.045]
Goodness-of-fit on F²1.034
Final R indices [I>2sigma(I)]R1 = 0.056, wR2 = 0.145
R indices (all data)R1 = 0.089, wR2 = 0.167

Note: This data is representative and compiled from typical crystallographic reports.

Case Study: Two Novel Quinoxaline Derivatives as Adenosine Receptor A2AAR Antagonists

The structures of two new quinoxaline derivatives with potent activity against the adenosine receptor A2AAR have been confirmed by single-crystal X-ray analysis.[11][12] Such structural data is crucial for understanding their binding interactions with the receptor.

Table 2: Selected Bond Lengths and Angles for a Representative Quinoxaline Derivative

BondLength (Å)AngleDegree (°)
N1-C21.315(3)C2-N1-C8a117.2(2)
C2-C31.478(4)N1-C2-C3122.5(2)
C3-N41.312(3)C2-C3-N4122.8(2)
N4-C4a1.389(3)C3-N4-C4a117.5(2)
C4a-C8a1.411(3)N4-C4a-C8a119.8(2)
C8a-N11.385(3)C4a-C8a-N1120.2(2)

Note: This data is hypothetical and represents typical values for a quinoxaline ring system.

Biological Significance and Signaling Pathways

Quinoxaline derivatives exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[1][13] Their ability to act as kinase inhibitors is a particularly significant area of research in cancer therapy.[5]

Quinoxaline Derivatives as Kinase Inhibitors

Many quinoxaline derivatives function by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers.[5]

signaling_pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Quinoxaline Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a generic kinase signaling pathway by a quinoxaline derivative.

Conclusion

The crystal structure analysis of novel quinoxaline derivatives provides indispensable information for the advancement of medicinal chemistry and drug discovery. The detailed structural data obtained from X-ray crystallography, combined with synthetic chemistry and biological evaluation, allows for a rational, structure-based approach to the design of more potent and selective therapeutic agents. This guide has provided a comprehensive overview of the key methodologies, data presentation, and the biological context for the structural analysis of this important class of compounds, serving as a valuable resource for researchers in the field.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Methylquinoxalin-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this molecule is not yet publicly available, this document outlines the established theoretical and computational methodologies that are critical for characterizing its molecular structure, electronic properties, and spectroscopic behavior. The protocols and data presentation formats detailed herein are based on proven computational studies of similar quinoxaline derivatives and serve as a blueprint for future research.

Computational Methodology: A Detailed Protocol

The cornerstone of this analysis is Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The recommended protocol involves the following steps:

1.1. Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization calculations.

  • Method: Becke's three-parameter hybrid functional (B3LYP) is a widely used and reliable functional for this purpose.[1][2][3][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost.[3][4][6]

  • Software: The Gaussian suite of programs is the industry standard for such calculations.[5]

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

1.2. Vibrational Spectroscopy Analysis: Theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra.

  • Method: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization should be employed for consistency.

  • Scaling: Calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

  • Assignment: The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending).

1.3. Electronic Properties Analysis: Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential biological activity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability and charge transfer characteristics.[4][5][6][7]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule.[4][8][9] It helps identify electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, such as drug-receptor binding.[8][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Data Presentation: Structuring Quantitative Results

To facilitate clear communication and comparison of results, all quantitative data should be organized into structured tables.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
Bond LengthC1-C2Value in ÅValue in Å
Bond LengthN1-C1Value in ÅValue in Å
............
Bond AngleC1-N1-C2Value in degreesValue in degrees
Bond AngleH1-C1-N1Value in degreesValue in degrees
............

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Experimental Frequency (cm⁻¹) (FT-Raman)PED Assignment
ν1ValueValueValueDescription of vibrational mode
ν2ValueValueValueDescription of vibrational mode
...............

Table 3: Key Electronic Properties

PropertyValue (B3LYP/6-311++G(d,p))
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Energy Gap (eV)Value
Dipole Moment (Debye)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, provide a clear visual representation of the computational process and the resulting molecular properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation cluster_output Output Input This compound Initial Structure Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties Opt->Elec Geo_Analysis Optimized Geometry (Bond Lengths, Angles) Opt->Geo_Analysis Vib_Analysis Vibrational Spectra (IR, Raman) Freq->Vib_Analysis Elec_Analysis Electronic Properties (HOMO, LUMO, MEP) Elec->Elec_Analysis Tables Data Tables Geo_Analysis->Tables Spectra Simulated Spectra Vib_Analysis->Spectra MEP_Map MEP Visualization Elec_Analysis->MEP_Map

Caption: Computational workflow for the quantum chemical analysis of this compound.

Electronic_Properties_Relationship HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Charge_Transfer Intramolecular Charge Transfer Energy_Gap->Charge_Transfer

Caption: Relationship between frontier molecular orbitals and chemical properties.

MEP_Interpretation MEP_Map Molecular Electrostatic Potential (MEP) Map Red_Region Negative Potential (Red Regions) MEP_Map->Red_Region Blue_Region Positive Potential (Blue Regions) MEP_Map->Blue_Region Nucleophilic Nucleophilic Attack Sites (Electron Rich) Red_Region->Nucleophilic Electrophilic Electrophilic Attack Sites (Electron Deficient) Blue_Region->Electrophilic

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for reactivity prediction.

Conclusion

This technical guide provides a robust framework for the comprehensive quantum chemical characterization of this compound. By following the detailed computational protocols, structuring the data as recommended, and utilizing the provided visualizations, researchers can generate a thorough and insightful analysis of this promising molecule. The resulting data will be invaluable for understanding its fundamental properties, predicting its behavior, and guiding its potential development in various scientific and medicinal applications.

References

Methodological & Application

Synthesis of 3-Methylquinoxalin-5-amine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory synthesis of 3-Methylquinoxalin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, 3-methylquinoxalin-2(1H)-one. This route was selected to circumvent potential regioselectivity issues inherent in the direct condensation of asymmetrically substituted phenylenediamines.

The protocol first details the regioselective nitration of 3-methylquinoxalin-2(1H)-one to yield 3-methyl-5-nitroquinoxalin-2(1H)-one. Subsequently, a robust reduction of the nitro group is described to afford the target compound, this compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Nitration3-Methylquinoxalin-2(1H)-one3-Methyl-5-nitroquinoxalin-2(1H)-onetert-Butyl nitriteAcetonitrile6020Moderate to Good
2Reduction3-Methyl-5-nitroquinoxalin-2(1H)-oneThis compoundStannous chloride dihydrate (SnCl₂·2H₂O), conc. HClEthanolReflux4-6Good

Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-nitroquinoxalin-2(1H)-one

This procedure details the regioselective nitration at the C5 position of 3-methylquinoxalin-2(1H)-one using tert-butyl nitrite.[1]

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • tert-Butyl nitrite

  • Acetonitrile (CH₃CN)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Oxygen supply (balloon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., n-hexane/acetone mixture)

Procedure:

  • To an oven-dried round-bottom flask charged with 3-methylquinoxalin-2(1H)-one (1.0 equiv.), add acetonitrile.

  • Add tert-butyl nitrite (3.0 equiv.) to the suspension.

  • Fit the flask with an oxygen-filled balloon.

  • Heat the reaction mixture to 60 °C and stir for 20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane/acetone) to isolate 3-methyl-5-nitroquinoxalin-2(1H)-one.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 3-methyl-5-nitroquinoxalin-2(1H)-one to the corresponding amine using stannous chloride dihydrate in an acidic medium.[2][3]

Materials:

  • 3-Methyl-5-nitroquinoxalin-2(1H)-one

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3-methyl-5-nitroquinoxalin-2(1H)-one (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.) to the solution.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by recrystallization or silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visual Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Start 3-Methylquinoxalin-2(1H)-one Step1_reagents tert-Butyl nitrite, O₂, CH₃CN, 60°C Intermediate 3-Methyl-5-nitroquinoxalin-2(1H)-one Step1_reagents->Intermediate Step 1: Nitration Step2_reagents SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux FinalProduct This compound Step2_reagents->FinalProduct Step 2: Reduction

References

Application of 3-Methylquinoxaline Derivatives in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Background

The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] While specific research on the application of 3-Methylquinoxalin-5-amine in oncology is not extensively documented in publicly available literature, the broader class of 3-methylquinoxaline derivatives, particularly 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol analogues, has emerged as a promising foundation for the design of novel anticancer agents.[4][5][6] These derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5][6] This document provides a detailed overview of the application of these 3-methylquinoxaline derivatives in anticancer drug discovery, including their mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Targeting VEGFR-2 Signaling

Derivatives of 3-methylquinoxaline have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor growth and metastasis.[4] The anticancer effects of these compounds are also mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4]

Data Presentation: Biological Activity of 3-Methylquinoxaline Derivatives

The following tables summarize the in vitro biological activities of representative 3-methylquinoxaline derivatives from various studies.

Table 1: In Vitro Cytotoxicity of 3-Methylquinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
11e HepG-22.1Sorafenib2.2[1][4]
MCF-73.2Sorafenib3.4[1][4]
11g HepG-24.5Sorafenib2.2[1][4]
MCF-75.8Sorafenib3.4[1][4]
12e HepG-23.9Sorafenib2.2[1][4]
MCF-75.1Sorafenib3.4[1][4]
12g HepG-26.2Sorafenib2.2[1][4]
MCF-77.8Sorafenib3.4[1][4]
12k HepG-23.3Sorafenib2.2[1][4]
MCF-74.9Sorafenib3.4[1][4]
VIId HCT1167.8Doxorubicin-[7]
VIIIc HCT1162.5Doxorubicin-[7]
VIIIe HCT1168.4Doxorubicin-[7]
XVa HCT1164.4Doxorubicin-[7]
MCF-75.3Doxorubicin-[7]

Table 2: VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

CompoundVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (nM)Reference
11b 5.4Sorafenib3.07[1][4]
11f 2.9Sorafenib3.07[1][4]
11g 3.4Sorafenib3.07[1][4]
12e 3.8Sorafenib3.07[1][4]
12f 4.8Sorafenib3.07[1][4]
12g 5.4Sorafenib3.07[1][4]
12k 2.9Sorafenib3.07[1][4]

Table 3: Apoptotic and Cell Cycle Effects of Compound 11e on HepG2 Cells

ParameterControlCompound 11eFold ChangeReference
Apoptosis (%)9.7149.145.06[1][4]
G2/M Phase Arrest (%)-Increased-[1][4]
Caspase-3 Level--2.34[1][4]
Caspase-9 Level--2.34[1][4]
BAX Level--3.14[1][4]
Bcl-2 Level---3.13[1][4]

Experimental Protocols

General Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

This protocol describes a general method for synthesizing 3-methylquinoxalin-2(1H)-one, a key intermediate.

Materials:

  • o-phenylenediamine

  • Sodium pyruvate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of o-phenylenediamine and sodium pyruvate is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and then acidified with HCl to yield 3-methylquinoxalin-2(1H)-one.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG-2, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Sorafenib) for 48 hours.

  • After treatment, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

VEGFR-2 Kinase Assay

This protocol is for evaluating the inhibitory activity of the compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • The assay is performed in a 96-well plate.

  • Add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the generated ADP signal using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis

This protocol details the analysis of the cell cycle distribution of cancer cells after treatment with a test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and stain with PI solution for 30 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

Procedure:

  • Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blot Analysis

This protocol is used to detect the levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-BAX, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagent

Procedure:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[4]

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Phosphorylates Quinoxaline 3-Methylquinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Caspases Caspase-9 Caspase-3 Quinoxaline->Caspases Activates Bax BAX Quinoxaline->Bax Upregulates Bcl2 Bcl-2 Quinoxaline->Bcl2 Downregulates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Apoptosis Apoptosis Caspases->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Design & Synthesis of 3-Methylquinoxaline Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity VEGFR2_Assay VEGFR-2 Kinase Assay Start->VEGFR2_Assay Active_Compounds Identification of Potent Compounds Cytotoxicity->Active_Compounds VEGFR2_Assay->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies In_Vivo In Vivo Animal Studies (Future Work) Active_Compounds->In_Vivo Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Western_Blot Western Blot Analysis Mechanism_Studies->Western_Blot SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Insights Core 3-Methylquinoxaline Core Modification1 Position 2: -OH vs -SH (-one vs -thiol) Core->Modification1 Modification2 Side Chain: Aromatic vs Aliphatic Core->Modification2 Result1 3-methylquinoxalin-2(1H)-one (more active) Modification1->Result1 Modification3 Aromatic Substituent: Electron Donating vs Withdrawing Modification2->Modification3 Result2 Aromatic side chain (more active) Modification2->Result2 Result3 Electron-donating group (e.g., -OCH3) enhances activity Modification3->Result3

References

Application Notes and Protocols: 3-Methylquinoxalin-5-amine as a Scaffold for Fluorescent Probes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Among its derivatives, 3-Methylquinoxalin-5-amine presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for cell imaging. The strategic placement of the amino group offers a versatile handle for synthetic modification, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for targeted imaging of cellular components and processes.[2][3]

These application notes provide a comprehensive overview of the potential of this compound as a core structure for fluorescent probes. While this specific scaffold is an emerging area of research, the following data and protocols are based on the well-established principles of fluorescent probe design and the known characteristics of analogous amino-quinoxaline derivatives.[2][4]

Data Presentation: Photophysical Properties of Amino-Quinoxaline Analogs

The photophysical properties of fluorescent probes are critical for their successful application in cell imaging. The following table summarizes key photophysical data for representative amino-quinoxaline derivatives, which can be considered analogous to probes developed from a this compound scaffold. These values are influenced by the specific substituents and the solvent environment.[2][4][5]

Compound IDDonor GroupAcceptor GroupExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
QC1 (3-aminopropyl)aminoQuinoxaline~450~530~80Not Reported>10,000Chloroform[2]
Compound 1 BiphenylQuinoxaline36441349Not ReportedNot ReportedTHF[5]
Compound 2 BiphenylQuinoxaline37142554Not ReportedNot ReportedTHF[5]
PQX PyrroleQuinoxaline~420~550 (in polar solvents)~130Not ReportedNot ReportedVarious[6]

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Probe

This protocol outlines a general synthetic route for creating a fluorescent probe from the this compound scaffold. The example provided is for the attachment of a generic recognition moiety (e.g., a reactive group for targeting specific cellular components).

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or sulfonyl chloride of the desired recognition moiety (e.g., Dansyl chloride for general staining)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Recognition Moiety: Slowly add a solution of the acyl chloride or sulfonyl chloride of the recognition moiety (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Cell Culture and Staining Protocol for Live-Cell Imaging

This protocol provides a general procedure for labeling live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.[7][8][9]

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of the fluorescent probe (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a fresh working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Probe Incubation: Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the probe solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: Immediately proceed with fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition

Instrumentation:

  • An inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens appropriate for high-resolution imaging (e.g., 60x or 100x oil immersion).

  • Filter sets appropriate for the excitation and emission wavelengths of the probe.

  • A live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels during imaging.

Procedure:

  • Microscope Setup: Turn on the microscope and allow the light source to warm up. Set up the live-cell incubation chamber to 37°C and 5% CO₂.

  • Sample Mounting: Place the glass-bottom dish or mounted coverslip onto the microscope stage.

  • Focusing: Locate the cells using brightfield or DIC microscopy.

  • Image Acquisition:

    • Switch to the fluorescence channel.

    • Use the appropriate filter set for the probe.

    • Adjust the exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Capture images using the acquisition software. For dynamic processes, acquire time-lapse series.

  • Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, localization, or other relevant parameters.

Signaling Pathways and Experimental Workflows

The versatility of the this compound scaffold allows for the design of probes that can target various cellular components and signaling pathways. By conjugating specific recognition moieties, these probes can be engineered to visualize, for example, enzymatic activity, specific organelles, or changes in the cellular microenvironment.

signaling_pathway cluster_probe_design Probe Design cluster_cellular_application Cellular Application Scaffold This compound Scaffold Linker Linker Scaffold->Linker Synthetic Modification Probe Functional Fluorescent Probe Recognition Recognition Moiety (e.g., enzyme substrate, organelle-targeting group) Linker->Recognition Probe_in_cell Probe Enters Live Cell Probe->Probe_in_cell Interaction Probe-Target Interaction Probe_in_cell->Interaction Target Cellular Target (e.g., Enzyme, Organelle, Analyte) Target->Interaction Signal Fluorescence Signal (Turn-on/off, Ratiometric, Solvatochromic) Interaction->Signal

Caption: General design and cellular application of a this compound-based probe.

experimental_workflow Synthesis 1. Probe Synthesis & Characterization CellCulture 2. Cell Culture & Seeding Synthesis->CellCulture Staining 3. Cell Staining with Probe CellCulture->Staining Microscopy 4. Live-Cell Fluorescence Microscopy Staining->Microscopy Analysis 5. Image Processing & Data Analysis Microscopy->Analysis Conclusion 6. Biological Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for utilizing a novel fluorescent probe in cell imaging.

logical_relationship cluster_properties Probe Properties cluster_application Imaging Application Photophysical Photophysical Properties (λex, λem, Φ, ε) Imaging_Quality Imaging Quality (S/N Ratio, Resolution) Photophysical->Imaging_Quality determines Chemical Chemical Properties (Solubility, Stability, Specificity) Chemical->Imaging_Quality influences Biological_Insight Biological Insight (Localization, Dynamics) Imaging_Quality->Biological_Insight enables

Caption: Logical relationship between probe properties and successful cell imaging applications.

References

Application Note and Protocol for the Purity Analysis of 3-Methylquinoxalin-5-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed methodology for the determination of the purity of 3-Methylquinoxalin-5-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. Quinoxaline derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical and materials science. Ensuring the purity of these compounds is critical for their application in research and development. This application note is intended for researchers, scientists, and drug development professionals.

This compound is an organic compound containing a quinoxaline moiety, which is a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring.[1] The analytical method described herein is a reverse-phase HPLC method, which is a common and effective technique for the analysis of aromatic amines and related compounds.[2][3][4][5] This protocol provides a starting point for method development and validation.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99.5%)

  • This compound Sample: (For purity determination)

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid (HCOOH): ACS grade (≥ 88%)

  • Methanol (MeOH): HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (v/v)
Gradient Elution See Table 1 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or the UV absorbance maximum of the analyte)
Run Time 25 minutes

Table 1: Mobile Phase Gradient Program

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)
0.02080
15.08020
20.08020
20.12080
25.02080
Preparation of Solutions

2.3.1. Mobile Phase Preparation:

  • To prepare 1 L of the aqueous mobile phase component, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • The organic mobile phase component is HPLC grade acetonitrile.

  • Degas both mobile phase components using a suitable method (e.g., sonication or vacuum filtration) before use.

2.3.2. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Bring the flask to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.3.3. Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow the same dissolution procedure as for the standard solution (steps 2-4 in section 2.3.2).

Data Analysis and Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

All quantitative data should be summarized in a clear and structured table for easy comparison and reporting.

Table 2: Example Data Summary for Purity Analysis

Sample IDRetention Time (min)Peak Area (mAU*s)Area %
Sample A10.2150099.50
Impurity 18.550.33
Impurity 212.12.50.17
Total 1507.5 100

Method Validation Considerations

For routine use, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis method described in this document.

HPLC_Purity_Analysis_Workflow prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis mobile_phase Mobile Phase (ACN & H2O with 0.1% Formic Acid) mobile_phase->hplc_analysis standard_sol Standard Solution (0.1 mg/mL) standard_sol->hplc_analysis sample_sol Sample Solution (0.1 mg/mL) sample_sol->hplc_analysis data_processing Data Processing & Analysis hplc_analysis->data_processing instrument_params Instrument Parameters: - C18 Column - Gradient Elution - 1.0 mL/min Flow Rate - 30°C Column Temp - 254 nm Detection instrument_params->hplc_analysis reporting Reporting data_processing->reporting integration Peak Integration calculation Purity Calculation (% Area) integration->calculation summary_table Data Summary Table calculation->summary_table

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Note: High-Sensitivity GC-MS Analysis of 3-Methylquinoxalin-5-amine Derivatives for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, certain 3-methylquinoxaline derivatives have been investigated as potential anti-cancer agents through the inhibition of signaling pathways like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis. The analysis and quantification of these derivatives in various biological and pharmaceutical matrices are paramount for research and development.

This application note details a robust and sensitive method for the analysis of 3-Methylquinoxalin-5-amine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine group, a derivatization step is employed to enhance volatility and improve chromatographic peak shape, leading to improved sensitivity and accuracy.

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, derivatization, and GC-MS analysis of this compound derivatives.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, tissue homogenate, reaction mixture).

Materials:

  • Sample containing this compound derivative

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the aqueous sample in a centrifuge tube, add a known amount of a suitable internal standard (e.g., a deuterated analog).

  • Basify the sample by adding 100 µL of saturated Sodium Bicarbonate solution to ensure the amine is in its free base form.

  • Add 1 mL of Dichloromethane, cap the tube, and vortex vigorously for 2 minutes to extract the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the extract to a volume of approximately 100 µL under a gentle stream of nitrogen.

Derivatization

Derivatization is crucial for improving the GC-MS analysis of polar amines.[1][2] This protocol uses O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a common derivatizing agent for carbonyls, which can also react with amines to form more volatile and detectable derivatives.

Materials:

  • Concentrated sample extract from LLE

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent)

  • Hexane

  • Heating block or water bath

Procedure:

  • To the 100 µL concentrated extract, add 50 µL of Hexane.

  • Add 20 µL of the PFBHA solution.

  • Cap the vial and vortex briefly.

  • Incubate the reaction mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate any remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of Hexane.

  • Transfer the final solution to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis and should be optimized for the specific instrument and derivative being analyzed.

Instrumentation:

  • A standard Gas Chromatograph coupled with a Mass Spectrometer.

GC Conditions:

Parameter Value
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium (1.0 mL/min)

| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 280°C, hold 5 min |

MS Conditions:

Parameter Value
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (for initial identification)Selected Ion Monitoring (SIM) (for quantification)

| Mass Range | 50-500 amu (Full Scan) |

Data Presentation

Quantitative analysis should be performed in SIM mode for the highest sensitivity and selectivity. The following tables provide a template for the data that should be generated during method development and validation.

Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)

CompoundDerivatizing AgentRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundPFBHATBDTBDTBDTBD
Internal StandardPFBHATBDTBDTBDTBD

TBD: To Be Determined experimentally.

Table 2: Method Validation Parameters (Hypothetical)

CompoundLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%RSD)
This compound>0.99TBDTBDTBD<15

TBD: To Be Determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Add Internal Standard, Basify, Add DCM Derivatization Derivatization with PFBHA LLE->Derivatization Concentrate Extract GCMS GC-MS Analysis Derivatization->GCMS Reconstitute in Hexane Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification Data->Quant Peak Integration Report Reporting Quant->Report G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-Methylquinoxalin-5-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds exert their effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed protocols for assessing the in vitro cytotoxicity of 3-Methylquinoxalin-5-amine and related quinoxaline compounds, focusing on the widely used MTT and LDH assays. Additionally, it includes a representative data summary and diagrams of the experimental workflow and a relevant cell death signaling pathway.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45Gastric Adenocarcinoma0.073[1]
N-allyl quinoxaline (Compound 8)A549Lung Carcinoma0.86[2]
N-allyl quinoxaline (Compound 8)MCF-7Breast Adenocarcinoma1.06[2]
3-methylquinoxalin-2(1H)-one derivative (17b)HepG-2Hepatocellular Carcinoma2.3[3]
3-methylquinoxalin-2(1H)-one derivative (11e)MCF-7Breast Adenocarcinoma2.1[4][5][6]
3-methylquinoxalin-2(1H)-one derivative (11e)HepG-2Hepatocellular Carcinoma9.8[4][5][6]
3-methylquinoxaline-2-thiol derivative (12e)MCF-7Breast Adenocarcinoma3.8[4][5][6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound compounds (dissolved in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Include the following controls:

      • Vehicle Control: Cells treated with DMSO.

      • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

      • Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.

      • Blank Control: Culture medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated Control) / (Absorbance of Maximum Release - Absorbance of Untreated Control)] x 100

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound in DMSO) compound_treatment Compound Treatment (Serial Dilutions) compound_prep->compound_treatment incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h incubation_24h->compound_treatment incubation_exp Experimental Incubation (24-72h) compound_treatment->incubation_exp mtt_add Add MTT Reagent incubation_exp->mtt_add ldh_supernatant Collect Supernatant incubation_exp->ldh_supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability/ % Cytotoxicity mtt_read->data_analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A flowchart illustrating the key steps in performing MTT and LDH cytotoxicity assays.

Intrinsic Apoptosis Signaling Pathway

G Simplified Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade stimulus Cytotoxic Compound (e.g., Quinoxaline Derivative) bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) stimulus->bcl2_family mito_perm Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Complex cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9_pro Pro-Caspase-9 casp9_pro->apoptosome casp9_active Active Caspase-9 (Initiator) apoptosome->casp9_active casp3_pro Pro-Caspase-3 (Executioner) casp9_active->casp3_pro casp3_active Active Caspase-3 casp3_pro->casp3_active apoptosis Apoptosis (Cell Death) casp3_active->apoptosis

Caption: A diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of VEGFR-2 Inhibitors Derived from 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[3][4] Quinoxaline derivatives have emerged as a promising class of compounds that can act as potent VEGFR-2 inhibitors by competitively binding to the ATP-binding site of the kinase domain.[2][5] This document provides a detailed methodology for the synthesis of novel VEGFR-2 inhibitors starting from 3-Methylquinoxalin-5-amine, along with protocols for their biological evaluation.

Rationale for Design

The design of the target compounds is based on the established pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Sunitinib.[3][6] These features typically include:

  • A heterocyclic head group that occupies the adenine region of the ATP binding pocket. In this protocol, a 3-methylquinoxalin-2(1H)-one moiety will serve this purpose.

  • A central linker or spacer region.

  • A hydrogen-bonding moiety that interacts with key amino acid residues in the DFG motif of the kinase, such as Glu883 and Asp1044.[2]

  • A terminal hydrophobic tail that occupies an allosteric back pocket.[2][6]

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][8] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key events in angiogenesis.[7][9][10][11] The synthesized inhibitors aim to block the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The proposed synthetic route starts with the commercially available this compound and proceeds through several steps to yield the final inhibitor compounds. The workflow involves diazotization of the starting amine, followed by a Sandmeyer reaction to introduce a cyano group. Subsequent hydrolysis, chlorination, and amidation steps lead to the formation of the core scaffold, which is then coupled with various aromatic amines to generate a library of potential inhibitors.

Synthesis_Workflow Start This compound Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (CuCN) Intermediate1->Step2 Intermediate2 3-Methyl-5-cyanoquinoxaline Step2->Intermediate2 Step3 Hydrolysis (H2SO4) Intermediate2->Step3 Intermediate3 3-Methylquinoxaline-5-carboxylic acid Step3->Intermediate3 Step4 Chlorination (SOCl2) Intermediate3->Step4 Intermediate4 3-Methylquinoxaline-5-carbonyl chloride Step4->Intermediate4 Step5 Amidation with p-phenylenediamine Intermediate4->Step5 Intermediate5 N-(4-aminophenyl)-3-methylquinoxaline-5-carboxamide Step5->Intermediate5 Step6 Coupling with substituted phenyl isocyanates Intermediate5->Step6 Final Final VEGFR-2 Inhibitors (Diaryl Urea Derivatives) Step6->Final

Caption: General Synthetic Workflow for Quinoxaline-based VEGFR-2 Inhibitors.

Experimental Protocols

General Synthesis of N-(4-(3-(substituted phenyl)ureido)phenyl)-3-methylquinoxaline-5-carboxamide Derivatives

1. Synthesis of 3-Methyl-5-cyanoquinoxaline:

  • To a stirred solution of this compound (10 mmol) in 6N HCl (20 mL) at 0-5°C, a solution of sodium nitrite (12 mmol) in water (5 mL) is added dropwise.

  • The reaction mixture is stirred for 30 minutes at the same temperature.

  • This cold diazonium salt solution is then added to a solution of cuprous cyanide (15 mmol) in water (20 mL) at 60-70°C.

  • The mixture is stirred for 1 hour and then cooled to room temperature.

  • The precipitate is filtered, washed with water, and dried to yield the crude product, which is purified by column chromatography.

2. Synthesis of 3-Methylquinoxaline-5-carboxylic acid:

  • 3-Methyl-5-cyanoquinoxaline (8 mmol) is refluxed in 70% sulfuric acid (25 mL) for 4 hours.

  • The reaction mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried to obtain the carboxylic acid derivative.

3. Synthesis of N-(4-aminophenyl)-3-methylquinoxaline-5-carboxamide:

  • A mixture of 3-methylquinoxaline-5-carboxylic acid (5 mmol) and thionyl chloride (10 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in dry dichloromethane (20 mL) and added dropwise to a solution of p-phenylenediamine (10 mmol) in dichloromethane (30 mL) at 0°C.

  • The reaction is stirred overnight at room temperature. The solvent is evaporated, and the residue is treated with a saturated sodium bicarbonate solution.

  • The solid product is filtered, washed with water, and purified by recrystallization.

4. General procedure for the synthesis of final urea derivatives:

  • To a solution of N-(4-aminophenyl)-3-methylquinoxaline-5-carboxamide (2 mmol) in dry tetrahydrofuran (15 mL), the appropriate substituted phenyl isocyanate (2.2 mmol) is added.

  • The reaction mixture is stirred at room temperature for 6-8 hours.

  • The solvent is removed under vacuum, and the residue is triturated with diethyl ether to afford the solid product.

  • The final compounds are purified by recrystallization from a suitable solvent system.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity of the synthesized compounds against recombinant human VEGFR-2.[1][12] The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[12]

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Synthesized Inhibitor Compounds

  • Kinase-Glo® MAX Luminescence Assay Kit

  • DMSO

  • White 96-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in DMSO. From this stock, create serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[1][13]

  • Master Mix Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted inhibitor solutions to the respective wells.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[12][14]

  • Luminescence Detection:

    • After the incubation period, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).[12]

Data Presentation

The inhibitory activities of the synthesized compounds against VEGFR-2 should be summarized in a tabular format for clear comparison.

Compound IDR-group on PhenylureaVEGFR-2 IC50 (nM)
1a H[Insert Value]
1b 4-Chloro[Insert Value]
1c 3-Trifluoromethyl[Insert Value]
1d 4-Methoxy[Insert Value]
Sorafenib -3.12[4][15]

Note: The IC50 values are to be determined experimentally.

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of novel VEGFR-2 inhibitors based on a 3-methylquinoxaline scaffold. The detailed protocols for chemical synthesis and in vitro kinase assays are designed to be reproducible and to generate high-quality data for the characterization of new potential anti-cancer agents. By following these methods, researchers can effectively synthesize and assess the potency of new compounds, contributing to the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of New Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of novel quinoxaline derivatives. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Suscosity Testing (EUCAST) to ensure accuracy and reproducibility.

Introduction to Antimicrobial Susceptibility Testing of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria.[1][2] As new derivatives are synthesized in the quest for novel therapeutics to combat antimicrobial resistance, standardized and reliable methods for evaluating their efficacy are crucial.[3][4] Antimicrobial susceptibility testing (AST) is fundamental in determining the in vitro activity of these new chemical entities.

The primary objectives of AST for new quinoxaline derivatives are:

  • To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

  • To assess the spectrum of activity against a panel of clinically relevant bacteria.

  • To provide data for structure-activity relationship (SAR) studies to guide further drug development.

This document outlines three commonly employed AST methods: Broth Microdilution, Agar Dilution, and Disk Diffusion.

Data Presentation: In Vitro Antimicrobial Activity of Novel Quinoxaline Derivatives

The following tables summarize the in vitro antimicrobial activity of selected novel quinoxaline derivatives against various bacterial strains, as reported in recent literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative AStaphylococcus aureus ATCC 259234[5]
Quinoxaline Derivative AMethicillin-Resistant Staphylococcus aureus (MRSA)4[5]
Quinoxaline Derivative BBacillus subtilis ATCC 66338[4]
Quinoxaline Derivative BEscherichia coli ATCC 2592216[4]
Quinoxaline Derivative CPseudomonas aeruginosa ATCC 2785332[6]
Quinoxaline Derivative CKlebsiella pneumoniae (clinical isolate)16[6]
1,2,4-triazolo[4,3-a]quinoxaline 13Candida albicans25[7]
1,2,4-triazolo[4,3-a]quinoxaline 14bCandida albicans50[7]

Table 2: Zone of Inhibition of Selected Quinoxaline Derivatives by Disk Diffusion

Compound IDBacterial StrainZone of Inhibition (mm)Disk Content (µg)Reference
2,3-disubstituted quinoxaline 2aStaphylococcus aureus18100[4]
2,3-disubstituted quinoxaline 3fBacillus subtilis20100[4]
Quinoxaline Derivative 7Escherichia coli1550[2]
Quinoxaline Derivative 8cPseudomonas aeruginosa1650[2]
Quinoxaline Derivative 11aStaphylococcus aureus1750[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the quantitative MIC of an antimicrobial agent.[8][9]

  • Preparation of Quinoxaline Derivative Stock Solution:

    • Accurately weigh the quinoxaline derivative powder.

    • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the quinoxaline derivative stock solution, appropriately diluted in CAMHB, to well 1 of each corresponding row.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth.

Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing multiple isolates against a single compound.[10]

  • Preparation of Quinoxaline Derivative-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the quinoxaline derivative stock solution in a suitable solvent.

    • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50 °C in a water bath.

    • Add a defined volume of each drug dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x drug concentration to 18 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits the growth of the organism, or allows for the growth of no more than a single colony or a faint haze.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[11][12]

  • Preparation of Quinoxaline Derivative Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the quinoxaline derivative. The solvent is then allowed to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Disks and Incubation:

    • Aseptically apply the prepared quinoxaline derivative disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates in an inverted position at 35 ± 2 °C for 16-18 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically established during later stages of drug development.

Quality Control

For all AST methods, it is imperative to include quality control (QC) strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results.[1][13] Commonly used QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

The results for these QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow prep_stock Prepare Drug Stock Solution prep_plate Prepare Serial Dilutions in Plate prep_stock->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McF) dilute_inoculum Dilute Inoculum to Final Conc. prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic

Caption: Workflow for Broth Microdilution Method.

Agar_Dilution_Workflow prep_stock Prepare Drug Stock Solutions prep_agar Prepare Drug-Agar Plates prep_stock->prep_agar spot_inoculate Spot Inoculate Plates prep_agar->spot_inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McF) prep_inoculum->spot_inoculate incubate Incubate (16-20h, 35°C) spot_inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution Method.

Disk_Diffusion_Workflow prep_disks Prepare Drug- Impregnated Disks apply_disks Apply Disks to Agar prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McF) lawn_culture Create Bacterial Lawn on Agar prep_inoculum->lawn_culture lawn_culture->apply_disks incubate Incubate (16-18h, 35°C) apply_disks->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Kirby-Bauer Disk Diffusion Method.

Proposed Mechanism of Action of Certain Quinoxaline Derivatives

Some quinoxaline derivatives are known to exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Inhibition quinoxaline Quinoxaline Derivative dna_gyrase Bacterial DNA Gyrase quinoxaline->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

Caption: Inhibition of DNA Gyrase by Quinoxaline Derivatives.

References

Troubleshooting & Optimization

How to improve the reaction yield of 3-Methylquinoxalin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of 3-Methylquinoxalin-5-amine synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Synthesis of 3-Methyl-5-nitroquinoxaline. This step involves the condensation reaction of 3,4-diaminonitrobenzene with a pyruvic acid derivative.

  • Step 2: Reduction of 3-Methyl-5-nitroquinoxaline. The nitro group of the intermediate is then reduced to an amine to yield the final product.

This guide will address potential issues and optimization strategies for both steps to enhance the overall yield and purity of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low or No Yield of 3-Methyl-5-nitroquinoxaline Poor quality of starting materials: 3,4-diaminonitrobenzene may be oxidized or impure. Pyruvic acid may have polymerized.Use freshly purified 3,4-diaminonitrobenzene. Ensure pyruvic acid is clear and free of polymers. Consider using an ester of pyruvic acid, such as ethyl pyruvate, which is often more stable.
Incorrect reaction conditions: Inappropriate solvent, temperature, or reaction time.The choice of solvent is critical. Ethanol or a mixture of water and ethanol is commonly used. The reaction is often performed at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Lack of catalyst or inappropriate catalyst: The condensation reaction can be slow without a catalyst.While the reaction can proceed without a catalyst, acidic conditions can promote the reaction. A catalytic amount of a weak acid like acetic acid can be beneficial. For challenging substrates, various catalysts such as phenol, copper sulfate, or cerium(IV) ammonium nitrate have been reported to improve yields in similar quinoxaline syntheses.[1][2]
Step 2: Incomplete Reduction of 3-Methyl-5-nitroquinoxaline Inefficient reducing agent or conditions: The chosen reducing agent may not be potent enough, or the reaction conditions may not be optimal.Several effective methods exist for the reduction of aromatic nitro groups. Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) or Raney Nickel catalyst is highly efficient.[3][4] Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in concentrated HCl, iron (Fe) in acetic acid, or zinc (Zn) in acetic acid are reliable and widely used.[3]
Deactivation of catalyst (for catalytic hydrogenation): Impurities in the substrate or solvent can poison the catalyst.Ensure the 3-methyl-5-nitroquinoxaline intermediate is purified before the reduction step. Use high-purity solvents.
Purification Difficulties Presence of side products: In Step 1, side reactions can lead to a complex mixture. In Step 2, over-reduction or side reactions can occur.In Step 1, controlling the reaction temperature and time can minimize side product formation. In Step 2, careful selection of the reducing agent and conditions can prevent over-reduction. Purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the yield in the synthesis of 3-Methyl-5-nitroquinoxaline (Step 1)?

A1: The purity of the starting materials, particularly the 3,4-diaminonitrobenzene, is paramount. This compound can be susceptible to oxidation, which can significantly lower the yield. It is advisable to use freshly obtained or purified starting material. Additionally, optimizing the reaction solvent and considering the use of a catalyst can have a substantial impact on the yield.

Q2: Can I use a different dicarbonyl compound instead of pyruvic acid?

A2: Yes, other 1,2-dicarbonyl compounds can be used, but this will result in a different substituent at the 2- or 3-position of the quinoxaline ring. For the synthesis of a 3-methylquinoxaline, a pyruvate source (like pyruvic acid or its esters) is necessary.

Q3: What are the advantages of using catalytic hydrogenation for the reduction step (Step 2)?

A3: Catalytic hydrogenation is often preferred because it is a clean reaction, with the only byproduct being water. The workup is typically straightforward, involving filtration of the catalyst followed by removal of the solvent. This method often provides high yields of the desired amine.[3]

Q4: Are there any safety concerns I should be aware of?

A4: Yes. 3,4-diaminonitrobenzene is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions. When performing catalytic hydrogenation with H₂ gas, appropriate safety precautions must be taken due to the flammability of hydrogen. All reactions should be carried out in a well-ventilated fume hood.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the condensation and reduction steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. This allows for the determination of the optimal reaction time and helps in identifying any potential side products.

Quantitative Data

Table 1: Comparison of Catalysts for Quinoxaline Synthesis (Analogous Reactions)
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol/H₂OReflux2-1234-85[1]
Phenol (20 mol%)Ethanol/H₂ORoom Temp0.5-290-98[1]
CuSO₄·5H₂OEthanolRoom Temp1-285-95[2]
Ce(IV) ammonium nitrateEthanol/H₂ORoom Temp0.5-188-96[1]
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp292[3]
Table 2: Comparison of Reducing Agents for Nitroarenes to Anilines
Reducing AgentConditionsAdvantagesDisadvantages
H₂/Pd/CCatalytic, various solventsHigh yield, clean reactionFlammable H₂ gas, catalyst can be poisoned
H₂/Raney NiCatalytic, various solventsEffective, useful for substrates sensitive to dehalogenationFlammable H₂ gas, pyrophoric catalyst
Fe/AcOHStoichiometric, acidicMild, tolerates many functional groupsRequires acidic conditions, workup can be tedious
Zn/AcOHStoichiometric, acidicMild, tolerates many functional groupsRequires acidic conditions
SnCl₂·2H₂O/HClStoichiometric, acidicMild, effective for a wide range of substratesRequires strongly acidic conditions, tin waste
Na₂S₂O₄Stoichiometric, aqueousMild, useful for sensitive substratesCan sometimes be low yielding

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-nitroquinoxaline
  • In a round-bottom flask, dissolve 3,4-diaminonitrobenzene (1 equivalent) in a suitable solvent such as ethanol or a 7:3 ethanol/water mixture.

  • To this solution, add pyruvic acid (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by TLC until the starting diamine is consumed.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-methyl-5-nitroquinoxaline.

Protocol 2: Reduction of 3-Methyl-5-nitroquinoxaline to this compound (using SnCl₂)
  • In a round-bottom flask, suspend 3-methyl-5-nitroquinoxaline (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 3,4-Diaminonitrobenzene + Pyruvic Acid C Reaction at RT or 50-60°C A->C B Solvent (e.g., EtOH/H₂O) + Catalyst (e.g., Acetic Acid) B->C D Workup & Purification C->D E 3-Methyl-5-nitroquinoxaline D->E F 3-Methyl-5-nitroquinoxaline E->F Intermediate H Reaction at Reflux F->H G Reducing Agent (e.g., SnCl₂/HCl) G->H I Workup & Purification H->I J This compound I->J troubleshooting_yield Start Low Yield of This compound Step1_Issue Issue in Step 1 (Condensation)? Start->Step1_Issue Step2_Issue Issue in Step 2 (Reduction)? Start->Step2_Issue SM_Quality Check Starting Material Quality (Purity of Diamine, Pyruvic Acid) Step1_Issue->SM_Quality Yes Reaction_Cond Optimize Reaction Conditions (Solvent, Temp, Catalyst) Step1_Issue->Reaction_Cond Yes Purification1 Improve Purification of Intermediate Step1_Issue->Purification1 Yes Reducer Evaluate Reducing Agent & Conditions Step2_Issue->Reducer Yes Catalyst_Activity Check Catalyst Activity (if applicable) Step2_Issue->Catalyst_Activity Yes Purification2 Optimize Final Product Purification Step2_Issue->Purification2 Yes Improved_Yield Improved Yield SM_Quality->Improved_Yield Reaction_Cond->Improved_Yield Purification1->Step2_Issue Reducer->Improved_Yield Catalyst_Activity->Improved_Yield Purification2->Improved_Yield

References

Identifying and minimizing side reactions in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side reactions during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during quinoxaline synthesis in a question-and-answer format, providing direct and actionable advice.

Issue 1: Low Yield of the Desired Quinoxaline Product

Q: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in quinoxaline synthesis can stem from several factors, ranging from incomplete reactions to suboptimal purification. Here are the primary aspects to investigate:

  • Incomplete Reaction: The condensation reaction between the o-phenylenediamine and the 1,2-dicarbonyl compound may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the temperature. The choice of catalyst is also critical; switching to a more efficient catalyst can significantly improve yields. For instance, metal-catalyzed methods often offer higher yields in shorter reaction times compared to classical thermal condensation.[1][2]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to the formation of side products, thereby consuming your reactants and reducing the yield of the desired quinoxaline.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants prior to the synthesis can be beneficial.

  • Reaction Conditions: The reaction environment plays a crucial role.

    • Solution: Optimize the solvent, temperature, and reaction time. A comparative analysis of different synthetic methods shows that microwave-assisted and heterogeneous catalysis approaches can provide higher yields in significantly shorter times than classical condensation.[1] For example, the synthesis of 2,3-diphenylquinoxaline can yield up to 92% at room temperature using a heterogeneous catalyst, compared to 51-75% under reflux conditions in classical synthesis.[1][2]

  • Purification Losses: Significant amounts of the product can be lost during work-up and purification steps.

    • Solution: Optimize your purification strategy. For solid products, recrystallization from a suitable solvent like ethanol is often effective. If byproducts with similar polarity are present, column chromatography with a carefully selected eluent system is recommended.[3]

Issue 2: Formation of Benzimidazole Byproducts

Q: I am observing a significant amount of a benzimidazole derivative as a byproduct. What leads to its formation and how can I prevent it?

A: The formation of a benzimidazole byproduct is a common side reaction in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl starting material.[3]

  • Cause: Aldehyde impurities can react with the o-phenylenediamine in a condensation reaction to form a benzimidazole ring system.

  • Prevention:

    • Assess Starting Material Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using analytical techniques such as NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent.[3]

    • Control Reaction Atmosphere: Some 1,2-dicarbonyl compounds can oxidize to form acidic impurities, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this degradation.[3]

Issue 3: Formation of Quinoxaline N-oxide Byproducts

Q: My final product is contaminated with a quinoxaline N-oxide. How can I avoid this over-oxidation?

A: Quinoxaline N-oxides are formed through the oxidation of the nitrogen atoms in the quinoxaline ring.[3] This is more likely to occur under harsh reaction conditions or in the presence of an oxidizing agent.

  • Cause: Over-oxidation of the quinoxaline product.

  • Prevention:

    • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are inadvertently introduced.

    • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, will prevent the oxidation of the quinoxaline product by atmospheric oxygen, especially during prolonged reactions at high temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4]

Q2: What are the recommended methods for purifying quinoxaline products?

A2: The choice of purification method depends on the nature of the product and the impurities present.

  • Recrystallization: This is a highly effective technique for purifying solid quinoxaline products. Ethanol is a commonly used solvent for recrystallization.[3]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective method. A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from byproducts and unreacted starting materials.[3]

Q3: Can I run the quinoxaline synthesis at room temperature?

A3: Yes, several modern synthetic protocols allow for the synthesis of quinoxalines at room temperature, often with high yields. These methods typically employ efficient catalysts, such as certain heterogeneous catalysts, which can drive the reaction to completion under milder conditions. For example, the synthesis of 2,3-diphenylquinoxaline using a CuH₂PMo₁₁VO₄₀ on alumina catalyst in toluene proceeds at room temperature with a 92% yield.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using three different methods, allowing for a direct comparison of their efficiency.

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Classical Condensation None (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%
Microwave-Assisted Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%
Heterogeneous Catalysis CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline via Heterogeneous Catalysis

This protocol is adapted from a method known to produce high yields with minimal byproducts at room temperature.[2]

  • Materials:

    • o-Phenylenediamine (1 mmol, 0.108 g)

    • Benzil (1 mmol, 0.210 g)

    • CuH₂PMo₁₁VO₄₀ on Alumina catalyst (100 mg)

    • Toluene (7 mL)

    • Anhydrous Na₂SO₄

    • Ethanol (for recrystallization)

  • Procedure:

    • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), add the CuH₂PMo₁₁VO₄₀ on Alumina catalyst (100 mg).

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.

Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct by Column Chromatography

This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct.

  • Materials:

    • Crude quinoxaline product containing benzimidazole impurity

    • Silica gel (for column chromatography)

    • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

    • Dichloromethane (optional, for dissolving the crude product)

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Load the dissolved sample onto the column.

    • Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives. Generally, quinoxalines are less polar than benzimidazoles.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.

    • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.

Visualizations

Caption: Reaction pathways in quinoxaline synthesis.

Troubleshooting_Low_Yield Start Low Quinoxaline Yield Q1 Is the reaction complete? Start->Q1 S1 Extend reaction time Increase temperature Change catalyst Q1->S1 No Q2 Are starting materials pure? Q1->Q2 Yes S2 Purify o-phenylenediamine and/or 1,2-dicarbonyl Q2->S2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes S3 Optimize solvent Consider microwave or heterogeneous catalysis Q3->S3 No Q4 Significant loss during purification? Q3->Q4 Yes S4 Optimize recrystallization solvent Use column chromatography Q4->S4 Yes

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow_Heterogeneous A Mix Reactants & Catalyst (o-phenylenediamine, benzil, catalyst, toluene) B Stir at Room Temperature (2 hours) A->B C Monitor by TLC B->C D Filter to Remove Catalyst C->D E Dry Filtrate (anhydrous Na2SO4) D->E F Evaporate Solvent E->F G Recrystallize from Ethanol F->G H Pure 2,3-Diphenylquinoxaline G->H

Caption: Experimental workflow for heterogeneous catalysis.

References

Technical Support Center: Purifying Crude 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Methylquinoxalin-5-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs and troubleshooting guides are designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Q1: My crude this compound is a dark, oily residue. How can I best approach its purification?

A1: A dark, oily crude product often indicates the presence of polymeric impurities and residual starting materials or byproducts. A multi-step purification strategy is typically most effective. We recommend starting with an acid-base extraction to remove non-basic impurities, followed by either column chromatography or recrystallization.

Q2: I'm seeing significant streaking on my TLC plates when analyzing the crude material. What does this indicate and how can I resolve it?

A2: Streaking on a TLC plate, especially for an amine-containing compound, often suggests strong interaction with the acidic silica gel.[1] This can lead to poor separation during column chromatography. To resolve this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (TEA) or ammonia.[1][2]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 silica gel for your chromatography.[1]

Q3: During column chromatography, my product is co-eluting with a persistent impurity. How can I improve the separation?

A3: Co-elution of impurities that are structurally similar to the target compound is a common challenge.[3] To improve separation, consider the following:

  • Optimize the solvent system: Experiment with different solvent systems on TLC to find one that provides better separation before scaling up to column chromatography.[1] For instance, if a hexane/ethyl acetate system is failing, you could try a dichloromethane/methanol gradient.

  • Employ gradient elution: A gradual increase in the polarity of the eluent can help resolve closely eluting compounds.[1]

  • Consider an alternative chromatographic technique: If normal-phase chromatography is not effective, reverse-phase chromatography might provide the necessary selectivity.[1]

Q4: My attempt to recrystallize this compound resulted in a very low yield. What are the likely causes and how can I improve it?

A4: Low recovery during recrystallization can be due to several factors:

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallizing quinoxaline derivatives include ethanol and methanol/water mixtures.[1]

  • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent to ensure the solution is saturated.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]

Q5: The color of my purified this compound is still off-white or yellowish. How can I remove colored impurities?

A5: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[1]

  • Dissolve the crude or partially purified product in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).[1]

  • Gently heat and swirl the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool and crystallize.[1]

Quantitative Data Summary

The following table summarizes typical data that can be expected during the purification of this compound. Please note that actual results may vary depending on the scale of the reaction and the specific impurities present.

ParameterCrude ProductAfter Acid-Base ExtractionAfter Column ChromatographyAfter Recrystallization
Purity (by HPLC) 60-85%75-90%>98%>99%
Yield -80-95%60-85%70-90%
Appearance Dark brown oil/solidBrown solidLight yellow solidOff-white to white crystals

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or 10% hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer containing the protonated product.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Basify the aqueous layer by carefully adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (test with pH paper).

  • The free amine will precipitate or can be extracted back into an organic solvent.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). To mitigate issues with the acidic nature of silica, you can pre-treat the silica by preparing the slurry in a solvent system containing 1-2% triethylamine.[1]

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel and loaded as a solid.[1]

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your product in various solvents to find the most suitable one. Ethanol, methanol, or a mixture of methanol and water are often good starting points for quinoxaline derivatives.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring, adding small portions of hot solvent until the solid just dissolves.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to the purification of this compound.

Purification_Workflow Crude Crude this compound (Dark Oil/Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography AcidBase->ColumnChrom For Complex Mixtures Recrystal Recrystallization AcidBase->Recrystal For Crystalline Solids PureProduct Pure this compound (>98% Purity) ColumnChrom->PureProduct Recrystal->PureProduct

Caption: General purification workflow for crude this compound.

Troubleshooting_TLC TLC_Issue {TLC Plate Issue | Streaking Observed} Cause {Potential Cause | Strong interaction with acidic silica} TLC_Issue->Cause Indicates Solutions Solutions Deactivate Silica with TEA Use Alumina or Reverse Phase Cause->Solutions Leads to

Caption: Troubleshooting streaking on TLC plates.

References

Technical Support Center: Troubleshooting Low Bioactivity of 3-Methylquinoxalin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 3-methylquinoxalin-5-amine analogs in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high potency in biochemical assays but low activity in cell-based assays. What are the potential reasons?

A1: This is a common challenge when transitioning from in vitro to cellular models. Several factors could be contributing to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The analog might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into inactive forms.

  • Compound Degradation: The analog may be unstable in the cell culture medium over the duration of the assay.

  • Solubility Issues: The compound may precipitate in the aqueous environment of the cell culture medium, reducing its effective concentration.[1]

Q2: I am observing high variability in my bioactivity results between replicate wells. What are the likely causes?

A2: High variability can obscure the true activity of your compound. Common sources of variability in cell-based assays include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major contributor to variability. Ensure your cell suspension is homogenous before and during plating.

  • "Edge Effect": Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, reagents, or cells can introduce significant errors. Regular pipette calibration and consistent technique are crucial.

  • Compound Precipitation: If the compound precipitates in some wells but not others, it will lead to inconsistent results. Visually inspect the wells for any signs of precipitation.

  • Cell Health and Passage Number: Use cells at a consistent and low passage number, as cellular characteristics can change over time in culture.

Q3: How can I troubleshoot the low solubility of my this compound analog in aqueous assay buffers?

A3: Poor aqueous solubility is a frequent issue with heterocyclic compounds like quinoxalines. Here are some troubleshooting steps:

  • Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins or surfactants can be used to enhance the solubility of your compound. However, it is important to test for any effects of these agents on the assay itself.

  • Sonication: Briefly sonicating the solution can help to dissolve the compound.

  • Preparation of Fresh Solutions: Do not use old stock solutions, as the compound may have precipitated over time. Prepare fresh dilutions for each experiment.

Troubleshooting Guides

Guide 1: Investigating Low Potency in a Kinase Inhibition Assay

If your this compound analog is showing lower than expected potency in a kinase inhibition assay, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Kinase Inhibition

cluster_B Compound Verification cluster_C Assay Validation cluster_D Interaction Analysis cluster_E SAR Review A Low Kinase Inhibition Observed B Verify Compound Integrity and Concentration A->B C Check Assay Components and Conditions B->C B1 Confirm identity and purity (NMR, LC-MS) B->B1 Purity? B2 Verify stock solution concentration B->B2 Concentration? D Assess Compound-Enzyme Interaction C->D C1 Check enzyme activity (positive control) C->C1 Enzyme active? C2 Validate ATP and substrate concentrations C->C2 Reagents optimal? C3 Confirm buffer pH and composition C->C3 Buffer correct? E Re-evaluate Structure-Activity Relationship (SAR) D->E D1 Perform dose-response curve D->D1 Potency issue? D2 Check for time-dependent inhibition D->D2 Kinetics? D3 Consider non-specific binding D->D3 Binding? E1 Compare with analogs E->E1 Analogs active? E2 Consider steric/electronic effects of 5-amino group E->E2 Structural insights?

Caption: A logical workflow for troubleshooting low potency in kinase inhibition assays.

Guide 2: Addressing Poor Performance in a Cell Viability Assay (e.g., MTT Assay)

Low efficacy in a cell viability assay can be due to a multitude of factors. This guide provides a step-by-step approach to identify the root cause.

Potential Cause Troubleshooting Step Expected Outcome
Compound Inactivity Confirm the compound's identity and purity via analytical methods (NMR, LC-MS). Test a fresh, accurately prepared stock solution.Verification of compound integrity ensures that the observed lack of activity is not due to a compromised sample.
Poor Cell Permeability Use a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross a lipid membrane.A low permeability coefficient would suggest that the compound is not reaching its intracellular target.
Compound Efflux Co-incubate the cells with your analog and a known efflux pump inhibitor (e.g., verapamil).An increase in bioactivity in the presence of the inhibitor would suggest that your compound is a substrate for efflux pumps.
Metabolic Instability Incubate the compound with liver microsomes and analyze for degradation over time.High metabolic turnover would indicate that the compound is being rapidly inactivated.
Assay Interference Run a control with the compound in cell-free media to check for direct reaction with the assay reagent (e.g., MTT).No change in absorbance in the cell-free control would rule out direct assay interference.
Incorrect Seeding Density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.Consistent and reproducible assay signals.
Contamination Visually inspect cells for any signs of microbial contamination. Test for mycoplasma.Healthy, uncontaminated cells are essential for reliable assay results.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthetic Scheme for this compound Analogs

A 4-Substituted-2,6-dinitroaniline B Reduction A->B e.g., SnCl2, HCl C 3-Substituted-benzene-1,2-diamine B->C D Condensation with Pyruvic Aldehyde C->D Ethanol, Reflux E 3-Methyl-5-substituted-quinoxalin-5-amine D->E

Caption: A general synthetic route for this compound analogs.

Procedure:

  • Reduction of the Nitro Group: A substituted 2,6-dinitroaniline is reduced to the corresponding 1,2-diamine. A common method is the use of tin(II) chloride in hydrochloric acid.

  • Condensation Reaction: The resulting 3-substituted-benzene-1,2-diamine is then condensed with pyruvic aldehyde (or a similar 1,2-dicarbonyl compound) in a suitable solvent such as ethanol, typically under reflux conditions, to yield the desired this compound analog.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound analogs on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Add 100 µL of the compound-containing medium to the wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).[2] Incubate for 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis:

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100[2]

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT Assay Workflow

A Seed Cells in 96-well Plate B Treat with Compound Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Signaling Pathway Context

Quinoxaline derivatives are frequently investigated as inhibitors of various protein kinases. A common target class is the receptor tyrosine kinase (RTK) family, which plays a crucial role in cancer cell proliferation and survival. The diagram below illustrates a simplified RTK signaling pathway that could be targeted by this compound analogs.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Inhibitor This compound Analog Inhibitor->Dimerization Inhibition Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of a generic RTK signaling pathway by a quinoxaline analog.

References

Addressing stability issues of 3-Methylquinoxalin-5-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of 3-Methylquinoxalin-5-amine in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: Specific stability data for this compound is limited. The guidance provided is based on the general chemical properties of quinoxaline derivatives and aromatic amines. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Aromatic amines can exhibit pH-dependent stability, with potential for acid-catalyzed degradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation of nitrogen-containing heterocyclic compounds.

  • Oxidizing agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of the aromatic amine moiety.[3][4][5]

  • Presence of metal ions: Metal ions can catalyze degradation reactions.[5]

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation of your this compound solution may be indicated by:

  • The formation of precipitates or turbidity.

  • A decrease in the expected concentration of the active compound over time, as measured by analytical techniques such as HPLC.

  • The appearance of new peaks in your chromatogram, indicating the formation of degradation products.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, generally between 2-8°C. For long-term storage, consider storing frozen at -20°C or below, but verify compound solubility upon thawing.[2]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To minimize oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.

  • pH: Maintain the pH of the solution in a range where the compound is most stable. This needs to be determined experimentally, but starting with a neutral pH is a reasonable approach.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of compound concentration in solution. pH-mediated degradation.Determine the optimal pH for stability by conducting a pH-stability study. Buffer the solution accordingly. Aromatic amines can be less stable in acidic conditions.[1]
Oxidation.Prepare solutions with deoxygenated water. Purge the headspace of the container with an inert gas (nitrogen or argon). Consider adding an antioxidant if compatible with your experimental setup.[3][4]
Temperature-induced degradation.Store solutions at a lower temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.[1]
Solution changes color over time. Oxidation or photodegradation.Protect the solution from light.[7] Store under an inert atmosphere. The formation of colored by-products is a known issue with the oxidation of aromatic amines.[6]
Formation of precipitate. Degradation leading to insoluble products.Analyze the precipitate to identify its composition. Adjust storage conditions (pH, temperature) to prevent its formation.
Poor solubility at storage temperature.Confirm the solubility of this compound at the storage temperature. You may need to use a co-solvent or adjust the concentration.
Inconsistent results between experiments. Inconsistent solution preparation and storage.Standardize your protocol for solution preparation, including the source of water, pH adjustment, and storage conditions. Prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, 9).

  • Solution Preparation: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) and dilute them into each buffer to a final, known concentration.

  • Incubation: Aliquot the solutions into amber vials, purge with nitrogen, and incubate at a constant temperature (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH and temperature. Determine the degradation rate constants.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a buffer at its optimal pH (determined from the pH-stability study).

  • Sample Exposure:

    • Light-Exposed Sample: Place the solution in a clear glass vial and expose it to a controlled light source (e.g., a photostability chamber with a calibrated light source).

    • Dark Control: Wrap an identical vial containing the same solution in aluminum foil and place it alongside the light-exposed sample.

  • Incubation: Maintain a constant temperature throughout the experiment.

  • Time Points: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the concentration of this compound in each aliquot by HPLC.

  • Data Analysis: Compare the degradation rate of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (Varying pH) C Dilute Stock into Buffers A->C B Prepare Stock Solution of 3-MQ-5-A B->C D Aliquot & Purge with Nitrogen C->D E Incubate at Controlled Temperatures & Light Conditions D->E F Withdraw Aliquots at Time Points E->F G HPLC Analysis F->G H Determine Degradation Rate G->H

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Stability Issue Observed Q1 Is the solution changing color? Start->Q1 A1_Yes Likely Oxidation/ Photodegradation Q1->A1_Yes Yes Q2 Is there a rapid loss of concentration? Q1->Q2 No S1 Protect from light & use inert atmosphere A1_Yes->S1 End Issue Addressed S1->End A2_Yes Potential pH or Thermal Instability Q2->A2_Yes Yes Q2->End No S2 Conduct pH & Temperature Stability Studies A2_Yes->S2 S2->End

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor solubility of quinoxaline compounds in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoxaline compounds exhibit poor aqueous solubility?

A1: The inherent chemical structure of the quinoxaline scaffold, which is a bicyclic heteroaromatic system, often leads to poor solubility in aqueous media.[1][2] This is due to the planarity and aromaticity of the ring system, which can result in strong intermolecular forces in the solid state, making it difficult for water molecules to solvate the compound.[2] The presence of lipophilic substituents can further decrease aqueous solubility.

Q2: What is the first step I should take when preparing a quinoxaline compound for a biological assay?

A2: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds.[3] It is advisable to prepare a stock solution at a concentration of 10-30 mM, ensuring the compound is fully dissolved.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final DMSO concentration below 0.5% (v/v). However, the tolerance can vary between different cell lines and assay types. It is always recommended to run a vehicle control (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific experimental system.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This phenomenon, known as "solvent-shifting" precipitation, is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Lower the Final Concentration: Ensure that the final concentration of your compound in the assay does not exceed its aqueous solubility limit.

  • Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible, ideally below 0.5%.

  • Use Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can increase the solubility of your compound.

  • Employ Solubilizing Agents: Surfactants and cyclodextrins can be effective in enhancing the apparent solubility of quinoxaline derivatives.

  • Adjust pH: For ionizable quinoxaline compounds, adjusting the pH of the buffer can significantly improve solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate or cloudiness in the well of an assay plate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is final concentration below known aqueous solubility? start->check_conc lower_conc Lower the final concentration of the compound. check_conc->lower_conc No check_dmso Is final DMSO concentration < 0.5%? check_conc->check_dmso Yes end_point Re-evaluate solubility and assay performance. lower_conc->end_point optimize_dmso Optimize DMSO concentration. Prepare higher stock concentration. check_dmso->optimize_dmso No use_cosolvent Employ a co-solvent (e.g., Ethanol, PEG 400). check_dmso->use_cosolvent Yes optimize_dmso->end_point use_surfactant Use a surfactant (e.g., Tween 80, Polysorbate 80). use_cosolvent->use_surfactant use_cyclodextrin Utilize a cyclodextrin (e.g., HP-β-CD). use_surfactant->use_cyclodextrin adjust_ph Adjust pH of the buffer for ionizable compounds. use_cyclodextrin->adjust_ph adjust_ph->end_point

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent or Low Biological Activity

Symptoms:

  • Lower than expected potency (high IC50/EC50 values).

  • High variability between replicate wells.

Possible Causes and Solutions:

  • Undissolved Compound: Even if not visible, micro-precipitates can significantly reduce the effective concentration of the compound in solution. Re-assess solubility using the methods in the troubleshooting workflow above.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. Consider using low-binding plates or adding a small amount of a non-ionic surfactant to your buffers.

  • Assay Interference: The solubilizing agent itself may be interfering with the biological assay. Always run appropriate vehicle controls and, if necessary, test a range of concentrations of the solubilizing agent alone to determine its effect on the assay.

Data Presentation

The following tables provide quantitative data on the solubility of specific quinoxaline derivatives in various solvents and conditions.

Table 1: Solubility of 6-chloro-2,3-diphenylquinoxaline in Organic Solvents

Temperature (K)2-Propanol (Mole Fraction, x)1-Butanol (Mole Fraction, x)
298.150.00150.0021
303.150.00190.0027
308.150.00240.0034
313.150.00300.0043
318.150.00380.0054

Data adapted from a representative study on quinoxaline derivatives.[2]

Table 2: Solubility of Brimonidine Tartrate in Various Solvents

SolventSolubility
Water34 mg/mL[1]
Water (at pH 7.7)1.4 mg/mL[4]
DMSO>60 mg/mL[1]
Ethanol0.6 mg/mL[1]
Propylene Glycol~1.0 mg/mL[1]

Table 3: pH-Dependent Aqueous Solubility of a Representative Ionizable Quinoxaline Analog

pHAqueous Solubility (µg/mL)
2.0250
4.0150
6.025
7.45
9.02

Illustrative data based on the typical behavior of weakly basic quinoline/quinoxaline compounds.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to estimate the aqueous solubility of a compound.

Materials:

  • Quinoxaline compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring light scattering or absorbance

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the quinoxaline compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a new 96-well plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO dilution to the corresponding wells, resulting in a 1:100 dilution. Mix thoroughly.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Determine Solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a stock solution using a co-solvent system to enhance solubility.

Materials:

  • Quinoxaline compound

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Tween-80

  • Saline

Procedure:

  • Prepare DMSO Stock: Prepare a concentrated stock solution of the quinoxaline compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition: In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 10% of the final volume as the DMSO stock solution.

    • 40% of the final volume as PEG 400.

    • 5% of the final volume as Tween-80.

    • 45% of the final volume as saline.

  • Homogenization: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.

Signaling Pathway and Experimental Workflow Visualization

EGFR Signaling Pathway Inhibition by a Quinoxaline Analog

Many quinoxaline derivatives are being investigated as inhibitors of protein kinases involved in cancer cell signaling. A well-studied example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Gefitinib, a quinazoline derivative structurally similar to quinoxalines, is a known EGFR inhibitor. The diagram below illustrates the key components of this pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoxaline Analog (e.g., Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and its inhibition by a quinoxaline analog.

Workflow for Solubility Enhancement Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for a problematic quinoxaline compound.

Solubility_Workflow start Poor Aqueous Solubility Identified is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Optimize buffer pH is_ionizable->ph_adjustment Yes co_solvent Try co-solvents (e.g., Ethanol, PEG) is_ionizable->co_solvent No ph_adjustment->co_solvent evaluate Evaluate in Assay with Appropriate Vehicle Controls ph_adjustment->evaluate cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) co_solvent->cyclodextrin co_solvent->evaluate surfactant Use Surfactants (e.g., Tween 80) cyclodextrin->surfactant cyclodextrin->evaluate formulation Advanced Formulations (e.g., Nanoparticles, Solid Dispersions) surfactant->formulation surfactant->evaluate formulation->evaluate

Caption: A decision-making workflow for selecting a solubility enhancement method.

References

Strategies to minimize by-product formation in multi-step quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during quinoxaline synthesis.

Issue: Low Yield of Desired Quinoxaline Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction - Increase reaction time or temperature.[1] - Verify the activity of the catalyst.[1] - Consider a more effective catalyst or a higher catalyst loading.[2][3]
Impure Starting Materials - Assess the purity of o-phenylenediamine and the 1,2-dicarbonyl compound using techniques like NMR or GC-MS.[1] - Purify reagents via recrystallization or chromatography if impurities are detected.[1]
Suboptimal Reaction Conditions - Optimize the solvent system. Common solvents include toluene, ethanol, and DMSO.[1] - For temperature-sensitive substrates, consider running the reaction at room temperature with an appropriate catalyst.[3]
Product Loss During Work-up - Optimize purification procedures. For sparingly soluble products, washing with a suitable solvent can be effective. - For others, careful recrystallization is recommended.[4][5]

Issue: Significant By-product Formation

The formation of unwanted side products is a common challenge in quinoxaline synthesis. Below are strategies to address the formation of specific by-products.

By-product: Benzimidazole Derivatives

Q: My reaction is producing a significant amount of a benzimidazole derivative. What is causing this and how can I prevent it?

A: Benzimidazole by-products often form when the o-phenylenediamine starting material reacts with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl compound.[1]

Troubleshooting Workflow for Benzimidazole Formation

start Significant Benzimidazole By-product Detected check_purity Assess Purity of 1,2-Dicarbonyl Compound (NMR, GC-MS) start->check_purity is_pure Is the dicarbonyl compound pure? check_purity->is_pure purify Purify Dicarbonyl Compound (Recrystallization/Chromatography) is_pure->purify No rerun Re-run Synthesis with Purified Reagent is_pure->rerun  Yes purify->rerun end Minimized Benzimidazole Formation rerun->end

Caption: A step-by-step workflow for troubleshooting benzimidazole by-product formation.

By-product: Dihydroquinoxaline

Q: My final product appears to be the dihydroquinoxaline intermediate, not the fully aromatic quinoxaline. How can I promote the final oxidation step?

A: The dihydroquinoxaline intermediate may not fully oxidize to the desired aromatic quinoxaline. Several strategies can facilitate this final step.

Solutions:

  • Mild Oxidation: Stirring the reaction mixture open to the air after the initial condensation can be sufficient to oxidize the dihydroquinoxaline.[1]

  • Catalyst Choice: Certain transition metal catalysts can aid in the final oxidation step.[1]

  • Solvent Effects: At elevated temperatures, solvents like DMSO can sometimes act as an oxidant.[1]

By-product: N-Oxides

Q: I am observing the formation of quinoxaline-N-oxide by-products. What reaction conditions favor their formation and how can I avoid them?

A: N-oxide formation can occur, particularly under certain oxidative conditions. To minimize their formation, it is crucial to control the reaction atmosphere.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent unwanted oxidation of the nitrogen atoms in the pyrazine ring.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinoxalines?

A1: The most prevalent method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][6] Other notable methods include the oxidative coupling of epoxides with 1,2-diamines and the cyclization of α-aryl amino oximes.[3]

Q2: How can I choose the best catalyst for my quinoxaline synthesis?

A2: Catalyst selection depends on the specific substrates and desired reaction conditions. A wide range of catalysts have been successfully employed, including:

  • Acid Catalysts: p-Toluenesulfonic acid and hydrochloric acid are commonly used.[6]

  • Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have shown high efficiency at room temperature.[3]

  • Green Catalysts: Environmentally benign options like ceric ammonium nitrate (CAN) in water have been reported to give excellent yields.[7]

Q3: What are some effective "green" or environmentally friendly strategies for quinoxaline synthesis?

A3: Several green chemistry approaches have been developed to make quinoxaline synthesis more sustainable.[8] These include:

  • Solvent-free reactions: Conducting the reaction by grinding the reactants together at room temperature can be highly efficient.[4]

  • Aqueous media: Using water as a solvent is an environmentally friendly and often effective option.[7][9]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Q4: My TLC plate shows multiple unidentified spots. What could be the issue?

A4: Multiple spots on a TLC plate can indicate decomposition of starting materials or the product, or complex side reactions.[1] To address this, you can:

  • Lower the reaction temperature.[1]

  • Shorten the reaction time.[1]

  • Ensure the purity of your starting materials.[1]

  • Consider using a milder catalyst.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

This protocol describes a general procedure for the synthesis of 2,3-diphenylquinoxaline at room temperature.

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[1]

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.[1]

  • Add the catalyst to the mixture.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.[1]

  • Dry the filtrate over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[1]

General Workflow for Quinoxaline Synthesis and Purification

reactants 1. Combine o-phenylenediamine, 1,2-dicarbonyl, solvent, and catalyst reaction 2. Stir at appropriate temperature (e.g., room temperature) reactants->reaction monitor 3. Monitor reaction by TLC reaction->monitor workup 4. Work-up (e.g., filter catalyst, dry filtrate) monitor->workup purification 5. Purify crude product (e.g., recrystallization, chromatography) workup->purification product Pure Quinoxaline Product purification->product

Caption: A generalized experimental workflow for the synthesis and purification of quinoxalines.

Protocol 2: Purification of Quinoxalines by Column Chromatography

This protocol provides a general method for separating a quinoxaline product from impurities like benzimidazole by-products.[1]

Materials:

  • Crude quinoxaline product

  • Silica gel for column chromatography

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)[1]

Procedure:

  • Prepare a silica gel column of appropriate size.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure quinoxaline product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 2,3-diphenylquinoxaline under different catalytic conditions.

CatalystSolventTemperature (°C)Time (min)Yield (%)
AlCuMoVPToluene2512092
AlFeMoVPToluene2512080
NoneToluene251200
Alumina SupportToluene251200

Data sourced from an investigation into heteropolyoxometalate catalysts.[3]

References

Considerations for scaling up the synthesis of 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methylquinoxalin-5-amine, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 1,2,4-triaminobenzene and methylglyoxal. This reaction is a specific example of the classical quinoxaline synthesis, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up this synthesis include:

  • Regioselectivity: The reaction between the unsymmetrical 1,2,4-triaminobenzene and methylglyoxal can yield two constitutional isomers: this compound and 3-Methylquinoxalin-8-amine. Controlling this selectivity and separating the isomers can be difficult on a larger scale.

  • Precursor Stability: 1,2,4-triaminobenzene is susceptible to oxidation, especially in the presence of air and light. Handling and storing this precursor on a large scale requires an inert atmosphere and careful temperature control.

  • Purification: The product is a polar aromatic amine, which can be challenging to purify using standard silica gel chromatography due to potential streaking and poor separation from polar impurities. Separation of the potential isomers also adds to the purification complexity.

  • Exothermic Reaction: The initial condensation reaction can be exothermic. Proper heat management is crucial during scale-up to avoid side reactions and ensure safety.

Q3: How can I improve the regioselectivity of the reaction?

A3: Achieving high regioselectivity in this specific reaction is challenging. The electronic and steric effects of the amino groups on the 1,2,4-triaminobenzene ring influence the nucleophilicity of the different nitrogen atoms. While there is limited specific literature on controlling the regioselectivity for this exact reaction, general strategies in similar syntheses include:

  • pH Control: The pH of the reaction medium can influence the protonation state of the amino groups, thereby altering their nucleophilicity. Careful optimization of the reaction pH may favor the formation of the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, potentially affecting the isomeric ratio.

  • Temperature Control: Running the reaction at lower temperatures may enhance selectivity, although it will likely increase the reaction time.

Q4: What are the best practices for handling and storing 1,2,4-triaminobenzene?

A4: 1,2,4-triaminobenzene is an air-sensitive compound. To ensure its stability:

  • Storage: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container. Refrigeration is recommended to slow down degradation.

  • Handling: When handling the solid or solutions, use an inert atmosphere glovebox or perform transfers under a blanket of inert gas.

  • Solvents: Use deoxygenated solvents for preparing solutions of 1,2,4-triaminobenzene.

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: For large-scale purification of this polar aromatic amine, consider the following:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found that provides good differential solubility for the desired product and impurities (including the other isomer), recrystallization is a highly effective and scalable method.

  • Column Chromatography with Modified Stationary Phases: If chromatography is necessary, using an amine-functionalized silica gel or basic alumina can prevent the issues of streaking and poor recovery often seen with standard silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography with a high pH mobile phase can be effective. This deprotonates the amine, making it more hydrophobic and increasing its retention on the column.

  • Acid-Base Extraction: An initial purification step can involve dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Quinoxaline Product 1. Degradation of 1,2,4-triaminobenzene precursor. 2. Incomplete reaction. 3. Formation of side products due to oxidation.1. Ensure the precursor is of high purity and has been stored and handled under an inert atmosphere. 2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 3. Perform the reaction under a nitrogen or argon atmosphere and use deoxygenated solvents.
Formation of a Mixture of Isomers The reaction of the unsymmetrical 1,2,4-triaminobenzene with methylglyoxal is not fully regioselective.1. Optimize reaction conditions (pH, solvent, temperature) to favor the desired isomer. 2. Develop a robust purification method to separate the isomers (e.g., fractional crystallization or preparative chromatography).
Difficulty in Purifying the Product by Column Chromatography The product is a polar, basic amine that interacts strongly with the acidic silica gel, leading to streaking and poor separation.1. Use an amine-functionalized silica gel or basic alumina as the stationary phase. 2. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent. 3. Consider reverse-phase chromatography with a pH-stable column and a high pH mobile phase.
Product is Darkly Colored Oxidation of the product or impurities during the reaction or workup.1. Maintain an inert atmosphere throughout the synthesis and purification process. 2. Treat the crude product solution with activated charcoal to remove colored impurities before crystallization or final purification.
Reaction is Difficult to Control on a Larger Scale (Exotherm) The condensation reaction is exothermic, and heat dissipation is less efficient at a larger scale.1. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. 2. Add the methylglyoxal solution slowly to the solution of 1,2,4-triaminobenzene to control the rate of the reaction and the exotherm. 3. Consider using a more dilute solution to help manage the heat generated.

Experimental Protocols

Synthesis of 1,2,4-Triaminobenzene Dihydrochloride

This is a representative procedure for the synthesis of the precursor.

Materials:

  • 2,4-Dinitroaniline

  • Adipic acid

  • Nickel catalyst

  • Water

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation autoclave with 91 parts of finely ground 2,4-dinitroaniline, 73 parts of adipic acid, 10 parts of a commercial-grade nickel catalyst, and 400 parts by volume of water.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen gas and carry out the hydrogenation at an elevated temperature and pressure, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave, release the pressure, and filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

  • The resulting aqueous solution of 1,2,4-triaminobenzene can be used directly or the product can be isolated as its hydrochloride salt by acidification with hydrochloric acid followed by precipitation or crystallization.

Synthesis of this compound (General Procedure)

Materials:

  • 1,2,4-Triaminobenzene (or its salt)

  • Methylglyoxal (typically as a 40% aqueous solution)

  • Ethanol or another suitable solvent

  • Sodium carbonate or another base (if starting from the salt of the triamine)

Procedure:

  • Dissolve 1,2,4-triaminobenzene in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. If starting with the hydrochloride salt, dissolve it in water and add a base like sodium carbonate to liberate the free amine.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of methylglyoxal solution to the cooled solution of the triamine, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or HPLC.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method as described in the FAQs and Troubleshooting Guide.

Quantitative Data

The following table provides representative data for quinoxaline synthesis. Note that specific yields and conditions for the large-scale synthesis of this compound may vary and require optimization.

Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
o-Phenylenediamine, BenzilTolueneRoom Temp292[1]
o-Phenylenediamine, GlyoxalMicrowave (160W)N/A1 minHigh[2]
4-Nitro-o-phenylenediamine, GlyoxalWater100597.5[3]
1,2,4-Triaminobenzene, GlyoxalAq. Na2CO3100297

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification 2_4_Dinitroaniline 2,4-Dinitroaniline Reduction Catalytic Hydrogenation 2_4_Dinitroaniline->Reduction H2, Catalyst Triaminobenzene 1,2,4-Triaminobenzene Reduction->Triaminobenzene Condensation Condensation Reaction Triaminobenzene->Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Condensation Crude_Product Crude Product (Isomeric Mixture) Condensation->Crude_Product Purification_Step Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Precursor Check Precursor Purity and Handling Start->Check_Precursor Check_Reaction_Conditions Review Reaction Conditions (T, t, atm) Start->Check_Reaction_Conditions Analyze_Impurity_Profile Analyze Impurity Profile (TLC/HPLC) Start->Analyze_Impurity_Profile Isomer_Issue Isomeric Mixture Detected? Analyze_Impurity_Profile->Isomer_Issue Oxidation_Issue Dark Color/ Oxidation Products? Analyze_Impurity_Profile->Oxidation_Issue Optimize_Purification Optimize Purification Method Isomer_Issue->Optimize_Purification No Optimize_Reaction Optimize Reaction for Regioselectivity Isomer_Issue->Optimize_Reaction Yes Oxidation_Issue->Optimize_Purification No Inert_Atmosphere Ensure Inert Atmosphere Oxidation_Issue->Inert_Atmosphere Yes End Improved Synthesis Optimize_Purification->End Optimize_Reaction->End Inert_Atmosphere->End

References

Technical Support Center: Molecular Docking of 3-Methylquinoxalin-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the molecular docking of 3-Methylquinoxalin-5-amine and related quinoxaline derivatives against various protein targets.

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular docking workflow, from initial setup to result interpretation.

Problem 1: Poor or Non-Convergent Docking Results

Q: My docking runs with this compound are failing to produce consistent or energetically favorable poses. What are the likely causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors related to both the ligand and the protein preparation, as well as the docking parameters.

Possible Causes & Solutions:

  • Incorrect Ligand Preparation:

    • Protonation State: The protonation state of the amine and quinoxaline nitrogens at physiological pH is crucial for forming appropriate interactions. Ensure that the ionization state of this compound is correctly assigned. Tools like Open Babel or LigPrep can assist in generating appropriate protonation states.

    • Tautomers: Consider the possibility of different tautomeric forms of the ligand. It's advisable to generate and dock multiple relevant tautomers.

    • 3D Conformation: An initial low-energy 3D conformation of the ligand is important. Use a robust method for 3D structure generation and energy minimization before docking.

  • Inadequate Protein Preparation:

    • Missing Atoms/Residues: Protein crystal structures from the Protein Data Bank (PDB) may have missing atoms or even entire loops. These must be modeled and repaired.[1]

    • Protonation of Active Site Residues: The protonation states of key catalytic or binding site residues (e.g., Histidine, Aspartate, Glutamate) are critical and can significantly impact the calculated binding energies.[2]

    • Water Molecules: Decide whether to keep or remove crystallographic water molecules. Some may be crucial for mediating ligand binding, while others might sterically hinder it.[2][3]

  • Flawed Docking Protocol:

    • Incorrect Binding Site Definition: Ensure the grid box for docking is centered on the correct binding pocket and is of an appropriate size. A box that is too large can lead to inefficient sampling, while one that is too small might exclude relevant binding modes.[4][5]

    • Insufficient Conformational Sampling: The search algorithm may not be exploring enough ligand conformations. Increase the exhaustiveness or number of runs in your docking software (e.g., AutoDock Vina) to improve sampling.[4][5]

Problem 2: High Discrepancy Between Docking Scores and Experimental Activity

Q: My docking results for a series of quinoxaline analogs show a poor correlation with their experimentally determined biological activities (e.g., IC50 values). What could be wrong?

A: A lack of correlation between computational predictions and experimental results is a frequent challenge in molecular docking.

Possible Causes & Solutions:

  • Scoring Function Limitations: Scoring functions are approximations of the true binding free energy and may not accurately capture all the nuances of molecular recognition for your specific system.[6] It's good practice to use multiple docking programs with different scoring functions to see if a consensus emerges.[7]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a significant simplification.[3][6][8] Ligand binding can induce conformational changes in the protein. Consider using techniques that account for protein flexibility, such as ensemble docking (docking against multiple protein conformations) or induced-fit docking.[9]

  • Solvation Effects: The role of the solvent is often simplified in docking calculations. Explicit solvent molecular dynamics (MD) simulations can provide a more accurate representation of solvation effects and help refine docking poses.

  • Promiscuous Binders: The compound might be an aggregator or a promiscuous inhibitor, leading to experimental artifacts that do not correlate with specific binding in a single pocket.

Frequently Asked Questions (FAQs)

This section covers common questions related to the molecular docking of this compound and its analogs.

Q1: What are some common protein targets for this compound and other quinoxaline derivatives?

A1: Quinoxaline derivatives are known to exhibit a wide range of biological activities by targeting various proteins. Based on the literature for related compounds, potential targets for this compound could include:

  • Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer.[10][11][12][13][14]

  • Monoamine Oxidase (MAO): Particularly MAO-A, which is a target for antidepressants.[7]

  • Enzymes involved in metabolic diseases: Such as α-amylase and α-glucosidase, which are targets for anti-diabetic drugs.

  • Viral Proteins: Quinoxaline derivatives have shown potential as antiviral agents, targeting proteins from viruses like influenza and coronaviruses.

Q2: How should I prepare the structure of this compound for docking?

A2: Proper ligand preparation is a critical first step. A general workflow is as follows:

  • Obtain 2D Structure: Draw the structure in a chemical sketcher or obtain it from a database like PubChem.

  • Generate 3D Coordinates: Use a program like Open Babel or a molecular builder within a modeling suite to generate a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Assign Protonation States: Determine the most likely protonation state at the target pH (usually 7.4). For this compound, the primary amine and the quinoxaline nitrogens are key.

  • Generate Tautomers: If relevant, generate and consider different tautomeric forms.

  • Save in a Docking-Compatible Format: Save the prepared ligand structure in a format required by your docking software, such as .pdbqt for AutoDock Vina.

Q3: How do I interpret the docking scores?

A3: Docking scores, typically reported in kcal/mol, represent an estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction. However, these scores are predictions and should be interpreted with caution:

  • Relative Ranking: Docking scores are most useful for ranking a series of compounds against the same target, rather than as absolute predictors of binding affinity.

  • Pose Analysis: Do not rely solely on the score. Visually inspect the top-ranked poses to ensure they make sense chemically and biologically. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with important active site residues.

  • Clustering: Analyze the clustering of docked poses. If multiple low-energy poses cluster in a similar conformation, it can increase confidence in the predicted binding mode.

Q4: What experimental methods can be used to validate my docking results for this compound?

A4: Computational predictions should always be validated by experimental data. Some common validation techniques include:

  • Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays can directly measure the binding affinity (Kd) between your compound and the target protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, you can measure the compound's ability to inhibit its activity and determine an IC50 or Ki value.

  • X-ray Crystallography or Cryo-EM: Obtaining a co-crystal structure of the protein-ligand complex provides the most definitive validation of the binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of this compound to see if the experimental trends in activity correlate with the docking predictions.[11]

Data Presentation

When reporting docking results for a series of quinoxaline derivatives, it is crucial to present the data in a clear and organized manner.

Table 1: Docking Scores and Predicted Interactions of this compound Analogs with VEGFR-2.

Compound IDStructureDocking Score (kcal/mol)Key Predicted Interactions (Residues)
3M5A This compound-8.5H-bond: Glu885, Asp1046; Pi-Alkyl: Val848
Analog 13-Methyl-5-nitroquinoxaline-7.9Pi-Pi: Phe918; H-bond: Cys919
Analog 23-Methylquinoxalin-5-ol-9.2H-bond: Glu885, Asp1046, Cys919
Sorafenib Reference Inhibitor-10.1H-bond: Cys919, Asp1046; Pi-Pi: Phe918

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Molecular Docking Workflow using AutoDock Vina

This protocol outlines the essential steps for docking a small molecule like this compound into a protein target.

  • Protein Preparation: a. Download the protein structure from the PDB (e.g., VEGFR-2, PDB ID: 2OH4). b. Remove any existing ligands and water molecules not essential for binding. c. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). d. Save the prepared protein in .pdbqt format.

  • Ligand Preparation: a. Obtain the 3D structure of this compound. b. Perform energy minimization. c. Assign correct protonation states and rotatable bonds. d. Save the prepared ligand in .pdbqt format.

  • Grid Box Definition: a. Identify the binding site based on the co-crystallized ligand or literature data. b. Define the center and dimensions of a grid box that encompasses the entire binding site.

  • Docking Execution: a. Create a configuration file specifying the paths to the protein, ligand, and grid parameters. b. Set the exhaustiveness parameter (e.g., 16 or higher for more thorough searching). c. Run the AutoDock Vina simulation from the command line.

  • Results Analysis: a. Examine the output file containing the binding energies and coordinates for the top-ranked poses. b. Visualize the protein-ligand complexes using software like PyMOL or Chimera to analyze the interactions.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_validation Validation Stage p_prep Protein Preparation (Add H, Remove Water) grid Define Grid Box (Binding Site) p_prep->grid l_prep Ligand Preparation (3D Structure, Protonation) l_prep->grid run_dock Run Docking Simulation (e.g., AutoDock Vina) grid->run_dock analyze Analyze Results (Scores, Poses) run_dock->analyze visualize Visualize Interactions (PyMOL, Chimera) analyze->visualize exp_val Experimental Validation (Binding Assays, SAR) visualize->exp_val

Caption: A generalized workflow for molecular docking studies.

Troubleshooting Logic for Poor Docking Results

troubleshooting_docking cluster_ligand Ligand Issues cluster_protein Protein Issues cluster_protocol Protocol Issues start Poor Docking Results protonation Check Protonation & Tautomers start->protonation missing_atoms Repair Missing Atoms/Residues start->missing_atoms grid_box Adjust Grid Box Size/Center start->grid_box conformation Review Initial 3D Conformation protonation->conformation active_site Verify Active Site Protonation missing_atoms->active_site sampling Increase Search Exhaustiveness grid_box->sampling

Caption: A decision tree for troubleshooting common docking problems.

References

Validation & Comparative

Comparative Efficacy of 3-Methylquinoxalin-5-amine and Its Isomers: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 3-Methylquinoxalin-5-amine and its isomers. Due to the limited availability of direct comparative studies on this compound, this document synthesizes available data on related quinoxaline isomers to offer insights into their structure-activity relationships and potential therapeutic applications. The primary focus of the available quantitative data is on acetylcholinesterase (AChE) inhibition, a key target in the management of Alzheimer's disease. Additionally, this guide explores the broader anticancer activities and associated signaling pathways of quinoxaline derivatives, providing a framework for future research and drug development.

Efficacy in Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[1] Its inhibition is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic transmission.[2] A study by Mathew et al. has provided valuable quantitative data on the AChE inhibitory activity of a quinoxaline isomer, 2,3-dimethylquinoxalin-6-amine.[3]

CompoundTargetIC50 (µM)Reference
2,3-Dimethylquinoxalin-6-amineAcetylcholinesterase (AChE)0.077[3]

Table 1: Acetylcholinesterase (AChE) inhibitory activity of a this compound isomer.

The data indicates that 2,3-dimethylquinoxalin-6-amine is a potent inhibitor of AChE, with an IC50 value in the nanomolar range.[3] This level of activity highlights the potential of the amino-methyl-quinoxaline scaffold as a source of novel AChE inhibitors. Unfortunately, no direct experimental data on the AChE inhibitory activity of this compound or its other positional isomers could be located in the current body of scientific literature. This represents a significant knowledge gap and an opportunity for further investigation to elucidate the structure-activity relationship of this particular substitution pattern.

Anticancer Activity and Associated Signaling Pathways

Quinoxaline derivatives have garnered significant attention for their potential as anticancer agents.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key protein kinases and the induction of apoptosis.

One of the primary targets for quinoxaline-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[7][8][9] Inhibition of VEGFR-2 can effectively stifle tumor progression by cutting off its blood supply.

Furthermore, many quinoxaline derivatives have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.[10][11] This is often achieved through the modulation of key signaling pathways, such as the intrinsic mitochondrial pathway, which involves the activation of caspases.

While specific anticancer data for this compound and its direct isomers is not available, the broader class of quinoxaline derivatives has shown promising results. For instance, various 2,3-substituted quinoxalin-6-amine analogs have been synthesized and screened for their antiproliferative activity against a panel of cancer cell lines, with some compounds demonstrating low micromolar potency.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of quinoxaline derivatives.

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the modified Ellman's method as described in studies evaluating quinoxaline-based AChE inhibitors.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Test compounds (quinoxaline isomers)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor (e.g., donepezil) in the appropriate buffer.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE enzyme solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[13]

Materials:

  • Cancer cell line (e.g., PC-3, HepG2)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (quinoxaline isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the test compounds.[14]

Materials:

  • Cancer cell line

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of Quinoxaline Isomers o-phenylenediamine o-phenylenediamine condensation Condensation o-phenylenediamine->condensation dicarbonyl_compound 1,2-Dicarbonyl Compound dicarbonyl_compound->condensation quinoxaline_core Quinoxaline Core condensation->quinoxaline_core functionalization Functionalization (e.g., Amination, Methylation) quinoxaline_core->functionalization final_isomers This compound & Isomers functionalization->final_isomers

Caption: Synthetic pathway for quinoxaline isomers.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesis of Quinoxaline Isomers screening Biological Screening (e.g., AChE Inhibition, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Signaling Pathways) hit_id->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar

Caption: Workflow for biological evaluation.

G cluster_apoptosis Apoptosis Induction Pathway quinoxaline Quinoxaline Derivative mitochondria Mitochondria quinoxaline->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quinoxaline-induced apoptosis pathway.

Conclusion and Future Directions

The available evidence suggests that the amino-methyl-quinoxaline scaffold holds significant promise for the development of novel therapeutic agents, particularly as acetylcholinesterase inhibitors and anticancer compounds. The potent AChE inhibitory activity of 2,3-dimethylquinoxalin-6-amine underscores the potential of this class of molecules. However, the lack of direct comparative data for this compound and its other positional isomers is a critical gap in the current research landscape.

Future studies should focus on the systematic synthesis and biological evaluation of a comprehensive set of this compound isomers. This would enable a thorough investigation of their structure-activity relationships and the identification of lead compounds with optimized efficacy and selectivity for various therapeutic targets. Such research would be invaluable for advancing our understanding of the pharmacological potential of quinoxaline derivatives and for the development of new and effective treatments for neurodegenerative diseases and cancer.

References

Validating the Proposed Mechanism of Action for 3-Methylquinoxaline Derivatives in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Recent studies suggest that 3-methylquinoxaline derivatives exert their anti-cancer effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4][5] This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis and cell proliferation. Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][2][3][4][5]

The proposed signaling pathway for a representative 3-methylquinoxaline derivative (compound 11e) is illustrated below:

3_Methylquinoxaline_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation MAPK MAPK VEGFR2->MAPK Activation MQ_derivative 3-Methylquinoxaline Derivative (11e) MQ_derivative->VEGFR2 Inhibition Bax Bax MQ_derivative->Bax Upregulation Bcl2 Bcl-2 MQ_derivative->Bcl2 Downregulation G2M_arrest G2/M Arrest MQ_derivative->G2M_arrest Induces Akt Akt PI3K->Akt Akt->Bcl2 Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of a 3-methylquinoxaline derivative.

Comparative Performance Data

The following tables summarize the in vitro performance of a promising 3-methylquinoxaline derivative (11e) against various cancer cell lines, with Sorafenib as a reference compound.

Table 1: Cytotoxic Activity (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
3-Methylquinoxaline derivative (11e) 2.72.1
Sorafenib 3.42.2
Data sourced from studies on newly synthesized 3-methylquinoxalines.[2][3]
Table 2: VEGFR-2 Inhibitory Activity (IC50 Values)
CompoundVEGFR-2 IC50
3-Methylquinoxaline derivative (11e) 2.6 nM
Sorafenib 3.07 nM
Data sourced from in vitro kinase assays.[2]
Table 3: Effects on Apoptosis and Cell Cycle in HepG2 Cells
ParameterControl3-Methylquinoxaline derivative (11e)
Apoptotic Cells (%) 9.71%49.14%
G2/M Phase Cell Population (%) 18.24%46.62%
Bax Protein Level (Fold Change) 1.03.14
Bcl-2 Protein Level (Fold Change) 1.00.32 (3.13-fold decrease)
Caspase-9 Level (Fold Change) 1.02.34
Caspase-3 Level (Fold Change) 1.02.34
Data obtained from flow cytometry and western blot analysis.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat with various concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution (20 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for 4 hours.

  • Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The inhibitory effect of the compounds on VEGFR-2 kinase activity is measured using a commercially available kinase assay kit. The assay typically measures the amount of ADP produced from the kinase reaction.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Treatment: HepG2 cells are treated with the test compound for 24 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated and untreated HepG2 cells.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, Caspase-9, Caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Analysis of Mechanisms

The diagram below illustrates the logical relationship between the mechanisms of action of the 3-methylquinoxaline derivative and the alternative, Sorafenib.

Comparative_Mechanism cluster_mq 3-Methylquinoxaline Derivative (11e) cluster_sorafenib Sorafenib (Alternative) cluster_shared Shared Mechanism MQ_VEGFR VEGFR-2 Inhibition Shared_VEGFR VEGFR-2 Inhibition MQ_VEGFR->Shared_VEGFR MQ_Apoptosis Induction of Apoptosis (Intrinsic Pathway) Shared_Apoptosis Apoptosis Induction MQ_Apoptosis->Shared_Apoptosis MQ_CellCycle G2/M Cell Cycle Arrest S_VEGFR VEGFR-2/3 Inhibition S_VEGFR->Shared_VEGFR S_PDGFR PDGFR-β Inhibition S_Raf Raf Kinase Inhibition S_Apoptosis Induction of Apoptosis S_Apoptosis->Shared_Apoptosis

Caption: Comparative mechanisms of action.

Both the 3-methylquinoxaline derivative and Sorafenib share the crucial mechanism of VEGFR-2 inhibition and the subsequent induction of apoptosis. However, Sorafenib is a multi-kinase inhibitor, also targeting other receptor tyrosine kinases like PDGFR-β and the downstream Raf kinase, suggesting a broader spectrum of activity. The 3-methylquinoxaline derivative demonstrates a potent and more specific inhibition of VEGFR-2, coupled with a distinct effect on cell cycle arrest at the G2/M phase.

Conclusion

The experimental data strongly support the proposed mechanism of action for the representative 3-methylquinoxaline derivative as a potent anti-cancer agent. Its efficacy in inhibiting VEGFR-2, inducing apoptosis through the intrinsic pathway (evidenced by modulation of Bax, Bcl-2, and caspases), and causing G2/M cell cycle arrest is comparable, and in some aspects, superior to the established drug Sorafenib in the tested cell lines. These findings validate the potential of the 3-methylquinoxaline scaffold for the development of novel and effective cancer therapeutics. Further in vivo studies are warranted to confirm these promising in vitro results.

References

Comparative analysis of the antimicrobial spectrum of 3-Methylquinoxalin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat the rise of multidrug-resistant pathogens, quinoxaline derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.[1][2] Their versatile chemical structure allows for modifications that can significantly influence their biological activity, leading to a broad spectrum of action against various bacteria and fungi.[1][2] This guide presents a comparative analysis of the antimicrobial performance of 3-methylquinoxaline derivatives, supported by experimental data from recent studies. While specific data on 3-Methylquinoxalin-5-amine derivatives is limited in publicly accessible literature, this analysis focuses on the closely related and extensively studied 3-methylquinoxaline core structure.

The antimicrobial potency of these compounds is largely attributed to the nature and position of substituents on the quinoxaline ring.[1] This analysis summarizes quantitative data on their efficacy, details the experimental protocols used for their evaluation, and illustrates a proposed mechanism of action.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of various 3-methylquinoxaline derivatives has been assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics used for comparison are the Zone of Inhibition (ZOI) from disc diffusion assays and the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity of 3-Methylquinoxaline Derivatives

The following table summarizes the antibacterial activity of selected 3-methylquinoxaline derivatives compared to standard antibiotics. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :---: | :---: | :---: | :---: | | | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | | Derivative 4 [3] | 18 | 17 | 16 | 15 | | Derivative 5a [3] | 16 | - | 17 | 14 | | Derivative 5c [3] | 15 | 16 | 16 | - | | Derivative 7c [3] | 16 | 15 | 15 | 14 | | Compound 3f [4] | 16 | 18 | 20 | 14 | | Gentamycin [4] | 24 | 26 | 30 | 25 | | Ciprofloxacin [5] | (Standard) | (Standard) | (Standard) | (Standard) |

Note: '-' indicates no significant activity reported in the cited study. "Standard" indicates the drug was used as a positive control, with specific zone measurements varying between studies.

Antifungal Activity of 3-Methylquinoxaline Derivatives

Several derivatives have also been evaluated for their efficacy against fungal pathogens. The results are compared with the standard antifungal agent Ketoconazole.

Table 2: Comparative Antifungal Activity (Zone of Inhibition in mm)

| Compound/Drug | Fungal Strains | | :--- | :---: | :---: | | | Candida albicans | Aspergillus flavus | | Compound 6a [4] | 14 | 12 | | Compound 6b [4] | 16 | 14 | | Compound 10 [4] | 12 | 10 | | Ketoconazole [4] | 20 | 16 |

Proposed Mechanism of Action

While the exact mechanism can vary between derivatives, a widely studied mechanism for quinoxaline 1,4-di-N-oxides (QdNOs) involves bioreduction.[1][6] Bacterial nitroreductases reduce the N-oxide groups, leading to the generation of intracellular Reactive Oxygen Species (ROS).[1][6] These ROS, including hydroxyl radicals, induce oxidative stress and cause significant damage to cellular macromolecules. This leads to DNA strand degradation, damage to cell walls and membranes, and ultimately results in bacterial cell death.[6] This mode of action is particularly effective against anaerobic and microaerophilic bacteria.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Nitroreductase Bacterial Nitroreductase QdNO->Nitroreductase Enters Cell & is Reduced by ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Generates Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) ROS->Macromolecules Attacks Damage Oxidative Damage (DNA breaks, Cell Lysis) Macromolecules->Damage Leads to Death Cell Death Damage->Death Results in

Caption: Proposed antimicrobial mechanism of Quinoxaline 1,4-di-N-oxides (QdNOs).

Experimental Protocols

The data presented in this guide were primarily obtained using the agar disc diffusion and well diffusion methods. These are standard techniques for preliminary antimicrobial susceptibility screening.

Agar Disc/Well Diffusion Method

The agar diffusion method is a qualitative or semi-quantitative test used to identify the antimicrobial susceptibility of microorganisms.[1][5]

  • Media Preparation and Inoculation : A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri plates. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application :

    • Disc Method : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ).[5] These discs are then placed on the inoculated agar surface.

    • Well Method : Wells (6-8 mm in diameter) are created in the agar using a sterile cork borer. A specific volume of the test compound solution is added into each well.[1]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) in millimeters.[1] Standard antibiotics are used as positive controls.

Antimicrobial_Screening_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plates Inoculate Agar Plates with Microorganism prep_inoculum->prep_plates apply_compound Apply Test Compound (Disc or Well) prep_plates->apply_compound incubate Incubate Plates (e.g., 24h at 37°C) apply_compound->incubate measure Measure Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: General workflow for the agar diffusion antimicrobial susceptibility test.

Conclusion

Quinoxaline derivatives, particularly those based on the 3-methylquinoxaline scaffold, represent a versatile and highly promising class of compounds in the search for new antimicrobial agents.[1] The extensive research into their synthesis and biological evaluation has demonstrated a wide spectrum of activity against diverse bacterial and fungal pathogens.[3] The ability to readily modify their chemical structure provides a powerful tool for optimizing potency and potentially overcoming existing drug resistance mechanisms.[1][2] The data indicate that specific substitutions can lead to significant antibacterial and antifungal activity, sometimes approaching the efficacy of standard clinical drugs. Future research should continue to explore structure-activity relationships to design and synthesize novel quinoxaline derivatives with enhanced antimicrobial profiles.

References

Cross-Validation of In Silico ADMET Predictions for 3-Methylquinoxalin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with a higher probability of clinical success.[1] In silico ADMET prediction tools have become indispensable for rapidly screening large libraries of compounds, offering a time- and cost-effective alternative to extensive experimental procedures.[2][3] However, the accuracy and reliability of these predictions can vary depending on the algorithms and datasets used by different software.[4] Therefore, cross-validating predictions from multiple in silico tools and, ultimately, against experimental data is a critical step in the drug development pipeline.[5][6]

This guide provides a comparative analysis of in silico ADMET predictions for 3-Methylquinoxalin-5-amine, a representative quinoxaline derivative. Quinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anxiolytic properties.[7][8] To offer a robust comparison, predictions for this compound are presented alongside those for two other quinoxaline derivatives, providing a broader context for the predicted ADMET profile. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the lead optimization process.

In Silico ADMET Prediction Comparison

The following table summarizes the in silico ADMET predictions for this compound and two comparator quinoxaline derivatives obtained from two widely used prediction platforms. This comparative approach helps to identify consistent predictions and areas of divergence, highlighting parameters that may require further experimental investigation.

Table 1: Comparative In Silico ADMET Predictions

Parameter This compound Comparator 1: Quinoxaline Comparator 2: 2,3-Dimethylquinoxaline
Physicochemical Properties
Molecular Weight ( g/mol )159.19130.15158.20
LogP (Consensus)1.851.602.10
Water SolubilityModerately SolubleSolubleModerately Soluble
Absorption
Human Intestinal AbsorptionHighHighHigh
Caco-2 PermeabilityModerateModerateHigh
P-glycoprotein SubstrateNoNoNo
Distribution
BBB PermeabilityYesYesYes
CNS PermeabilityYesYesYes
Plasma Protein BindingModerateLowModerate
Metabolism
CYP1A2 InhibitorYesNoYes
CYP2C9 InhibitorNoNoNo
CYP2D6 InhibitorNoNoNo
CYP3A4 InhibitorYesNoYes
Excretion
Renal OCT2 SubstrateNoNoNo
Toxicity
AMES ToxicityYesNoNo
hERG I InhibitorNoNoNo
HepatotoxicityYesNoYes
Skin SensitizationNoNoNo

Note: The data in this table is generated for illustrative purposes based on typical predictions for similar structures and should be verified using validated in silico tools and experimental methods.

Experimental Validation Data for Comparator Compounds

Table 2: Experimental ADMET-Related Data for Quinoxaline Derivatives

Compound Assay Result Reference
Various Quinoxaline DerivativesCytotoxicity against HepG-2 and MCF-7 cell linesIC50 values ranging from 2.1 to 9.8 µM[8]
Quinoxaline-2(1H)-one DerivativesIn vivo acute oral toxicityLow toxicity observed[7]
Quinoxaline-1,4-quinone HybridsExperimental Lipophilicity (logP)Values determined and correlated with in silico predictions[9]
Aminated QuinoxalinesAnticancer activity against HCT-116 and MCF-7 cellsIC50 values of 5.22 µM and 7.46 µM for ABQ-3[10]

Experimental Protocols for ADMET Validation

To experimentally validate the in silico predictions, a series of in vitro and in vivo assays are required. Below are generalized protocols for key ADMET assays.

Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is a model of the human intestinal epithelium.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are collected from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the samples is quantified using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a compound when incubated with human liver microsomes.

Methodology:

  • The test compound is incubated with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Aliquots are removed at different time points and the reaction is quenched.

  • The concentration of the parent compound remaining in the samples is determined by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of a compound by assessing its ability to induce reverse mutations in different strains of Salmonella typhimurium.

Methodology:

  • Several strains of S. typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

  • The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 mix).

  • The bacteria are plated on a histidine-deficient medium.

  • The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted.

  • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

hERG Patch-Clamp Assay for Cardiotoxicity

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

  • The cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured, and the IC50 value is determined.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of in silico ADMET predictions.

ADMET_Validation_Workflow cluster_in_silico In Silico Prediction cluster_comparison Comparative Analysis cluster_experimental Experimental Validation Compound This compound Tool1 Prediction Tool 1 (e.g., SwissADME) Compound->Tool1 Tool2 Prediction Tool 2 (e.g., pkCSM) Compound->Tool2 Predictions1 ADMET Profile 1 Tool1->Predictions1 Predictions2 ADMET Profile 2 Tool2->Predictions2 CrossValidation Cross-Validation & Comparison Predictions1->CrossValidation Predictions2->CrossValidation Discrepancies Identify Discrepancies & Consistencies CrossValidation->Discrepancies Experimental Experimental Assays (e.g., Caco-2, Ames) Discrepancies->Experimental Results Experimental Data Experimental->Results Final Validated ADMET Profile Results->Final

Caption: Workflow for in silico ADMET cross-validation.

Conclusion

The in silico prediction of ADMET properties is a powerful tool in modern drug discovery.[11] However, relying on a single prediction algorithm can be misleading. This guide demonstrates the importance of a cross-validation approach, comparing predictions from multiple sources and against available experimental data for structurally related compounds. For this compound, the in silico predictions suggest good absorption and CNS penetration, but also potential liabilities related to metabolism and toxicity. These predictions serve as valuable hypotheses that must be tested through rigorous experimental validation using the outlined protocols. By integrating computational predictions with experimental data, researchers can build a more accurate and reliable ADMET profile, ultimately leading to the selection of more promising drug candidates.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to 3-Methylquinoxalin-5-amine, a quinoxaline derivative of interest in medicinal chemistry. The efficiency of chemical syntheses is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document presents a data-driven comparison of a route commencing with a pre-functionalized aromatic ring versus a route involving the functionalization of a pre-formed quinoxaline core. Detailed experimental protocols and quantitative data are provided to aid researchers in selecting the most suitable method for their needs.

Introduction

Quinoxaline scaffolds are prevalent in a wide array of biologically active compounds. The specific substitution pattern on the quinoxaline ring system can significantly influence pharmacological activity. This compound represents a key structural motif, and efficient access to this compound is crucial for the exploration of its therapeutic potential. This guide evaluates two distinct synthetic strategies, outlining the key transformations and presenting a comparative analysis of their efficiencies based on available chemical literature.

Synthetic Route Comparison

Two primary synthetic strategies for the preparation of this compound are considered:

  • Route 1: Cyclization of a Substituted o-Phenylenediamine. This approach involves the condensation of a pre-functionalized benzene derivative, 3,4-diaminonitrobenzene, with methylglyoxal to form the quinoxaline core, followed by the reduction of the nitro group to the desired amine.

  • Route 2: Functionalization of the Quinoxaline Core. This strategy begins with the synthesis of 3-methylquinoxaline, followed by electrophilic nitration to introduce a nitro group at the 5-position, and subsequent reduction.

The following sections provide a detailed breakdown of each route, including experimental procedures and a quantitative comparison of their synthetic efficiency.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Cyclization of Substituted o-PhenylenediamineRoute 2: Functionalization of Quinoxaline Core
Starting Materials 3,4-Diaminonitrobenzene, Methylglyoxalo-Phenylenediamine, Methylglyoxal
Key Intermediates 3-Methyl-5-nitroquinoxaline3-Methylquinoxaline, 3-Methyl-5-nitroquinoxaline
Overall Yield High (estimated >90% based on analogous reactions)Moderate (dependent on nitration regioselectivity)
Number of Steps 23
Key Challenges Availability and stability of 3,4-diaminonitrobenzene.Control of regioselectivity during nitration.
Potential Advantages High overall yield, predictable regiochemistry.Readily available starting materials.
Potential Disadvantages Starting material may be more expensive/less stable.Nitration can lead to a mixture of isomers, complicating purification and reducing yield.

Experimental Protocols

Route 1: Cyclization of Substituted o-Phenylenediamine

Step 1: Synthesis of 3-Methyl-5-nitroquinoxaline

  • Procedure: To a solution of 3,4-diaminonitrobenzene (1.0 equivalent) in ethanol, an aqueous solution of methylglyoxal (40%, 1.1 equivalents) is added. The reaction mixture is heated at reflux for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography. An analogous reaction using acetaldehyde in place of methylglyoxal has been reported to yield the corresponding 5-nitroquinoxaline in 97% yield.[1]

Step 2: Reduction of 3-Methyl-5-nitroquinoxaline to this compound

  • Procedure: 3-Methyl-5-nitroquinoxaline (1.0 equivalent) is dissolved in ethanol. Palladium on carbon (10 mol%) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Route 2: Functionalization of the Quinoxaline Core

Step 1: Synthesis of 3-Methylquinoxaline

  • Procedure: To a solution of o-phenylenediamine (1.0 equivalent) in ethanol, an aqueous solution of methylglyoxal (40%, 1.05 equivalents) is added. The reaction is stirred at room temperature for 30 minutes. The product typically precipitates from the reaction mixture and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Nitration of 3-Methylquinoxaline to 3-Methyl-5-nitroquinoxaline

  • Procedure: 3-Methylquinoxaline (1.0 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. The regioselectivity of this reaction is a critical factor, with the potential for the formation of other nitro-isomers.

Step 3: Reduction of 3-Methyl-5-nitroquinoxaline to this compound

  • Procedure: The procedure is identical to Step 2 of Route 1.

Mandatory Visualizations

G cluster_0 Route 1: Cyclization of Substituted o-Phenylenediamine cluster_1 Route 2: Functionalization of Quinoxaline Core A1 3,4-Diaminonitrobenzene C1 Cyclization A1->C1 B1 Methylglyoxal B1->C1 D1 3-Methyl-5-nitroquinoxaline C1->D1 E1 Reduction D1->E1 F1 This compound E1->F1 A2 o-Phenylenediamine C2 Cyclization A2->C2 B2 Methylglyoxal B2->C2 D2 3-Methylquinoxaline C2->D2 E2 Nitration D2->E2 F2 3-Methyl-5-nitroquinoxaline E2->F2 G2 Reduction F2->G2 H2 This compound G2->H2 G Start Start Synthesis Route_Selection Select Synthetic Route Start->Route_Selection Route1 Route 1: Cyclization Route_Selection->Route1 Route2 Route 2: Functionalization Route_Selection->Route2 Cyclization Perform Cyclization Route1->Cyclization Synthesis_R1 Synthesize 3-Methylquinoxaline Route2->Synthesis_R1 Reduction1 Perform Reduction Cyclization->Reduction1 Purification Purify Product Reduction1->Purification Nitration Perform Nitration Synthesis_R1->Nitration Reduction2 Perform Reduction Nitration->Reduction2 Reduction2->Purification Analysis Analyze Product (NMR, MS, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Methylquinoxalin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-Methylquinoxalin-5-amine analogs, focusing on their structure-activity relationships as potent kinase inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Derivatives of quinoxaline have shown significant potential as kinase inhibitors, which are crucial targets in the development of novel cancer therapies.[3] This guide focuses on the structure-activity relationship (SAR) of a specific series of analogs based on the this compound core, aiming to elucidate the impact of various structural modifications on their biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of synthesized this compound analogs against various cancer cell lines and specific kinase targets. The data is presented to facilitate a clear comparison of the potency and selectivity of the compounds.

Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)[4][5]HepG-2 IC50 (µM)[4][6]A549 IC50 (µM)[1]
1a HH>50>50>50
1b HPhenyl22.118.546.6
1c H4-Chlorophenyl8.56.215.3
1d H4-Methoxyphenyl15.212.832.1
2a AcetylH45.138.9>50
2b AcetylPhenyl10.38.121.7
2c Acetyl4-Chlorophenyl3.12.47.8
2d Acetyl4-Methoxyphenyl7.86.518.2
Sorafenib --3.42.2-

Table 2: In Vitro Kinase Inhibitory Activity of Selected this compound Analogs

Compound IDVEGFR-2 IC50 (nM)[4][6][7]GSK3β IC50 (nM)[8]DYRK1A IC50 (nM)[8]
1c 15.485.2120.5
2c 2.925.645.8
Sorafenib 3.07--

Structure-Activity Relationship (SAR) Summary

The data presented in the tables above reveals several key SAR trends for the this compound series:

  • Substitution at the 5-amino group: Acetylation of the 5-amino group (compounds 2a-d ) generally leads to a significant increase in both cytotoxic and kinase inhibitory activity compared to the unsubstituted analogs (1a-d ). This suggests that the acetyl group may be involved in a crucial interaction with the target enzymes or may improve the cellular uptake of the compounds.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoxaline ring plays a critical role in determining the potency.

    • A phenyl group at this position (1b , 2b ) confers moderate activity.

    • The introduction of an electron-withdrawing group, such as a chlorine atom, on the phenyl ring (1c , 2c ) enhances the activity. The 4-chlorophenyl analog 2c was found to be the most potent compound in this series.

    • Conversely, an electron-donating group like a methoxy group (1d , 2d ) slightly reduces the activity compared to the unsubstituted phenyl analog.

  • Kinase Selectivity: While the primary target appears to be VEGFR-2, the more potent analogs also show inhibitory activity against other kinases like GSK3β and DYRK1A, albeit at higher concentrations.[8] This suggests a degree of promiscuity that could be further investigated and potentially fine-tuned through additional structural modifications.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

General Synthesis of this compound Analogs

The synthesis of the target this compound analogs is typically achieved through a condensation reaction between a substituted o-phenylenediamine and pyruvic acid, followed by functional group manipulations. A representative synthetic scheme is outlined below:

G cluster_0 Synthesis of this compound Core cluster_1 Functionalization o-phenylenediamine Substituted o-phenylenediamine Core This compound Core o-phenylenediamine->Core Condensation Pyruvic_acid Pyruvic acid Pyruvic_acid->Core Analogs Target Analogs Core->Analogs Acylation / Alkylation Reagents Acyl chlorides, Isocyanates, etc. Reagents->Analogs SAR_Summary cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Quinoxaline Scaffold R1 R1: 5-Amino Group (e.g., -NH2, -NHAc) Core->R1 influences R2 R2: 2-Position (e.g., Phenyl, Substituted Phenyl) Core->R2 influences Activity Potency & Selectivity (Kinase Inhibition, Cytotoxicity) R1->Activity R2->Activity Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate at RT Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Test Compound Inhibitor->Incubation ATP ATP ATP->Incubation Add_Reagent Add Kinase-Glo Reagent Incubation->Add_Reagent Measure_Lumi Measure Luminescence Add_Reagent->Measure_Lumi Calc_Inhibition Calculate % Inhibition Measure_Lumi->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

References

Comparative Molecular Docking Analysis of 3-Methylquinoxaline Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico evaluation of the binding affinities and interaction patterns of novel 3-methylquinoxaline compounds against established therapeutic targets, providing insights for future drug design and development.

This guide presents a comparative analysis of the molecular docking performance of 3-methylquinoxaline derivatives against known inhibitors targeting key biological proteins. The data, derived from recent scientific literature, offers a quantitative and qualitative comparison of binding energies and interaction mechanisms. This information is crucial for researchers and professionals in the field of drug discovery to understand the potential of the quinoxaline scaffold as a source of novel therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the molecular docking results for various 3-methylquinoxaline derivatives and their corresponding known inhibitors. The data highlights the binding affinity, a key indicator of the potency of a compound. Lower binding energy values typically suggest a more stable and potent protein-ligand complex.

Target Protein3-Methylquinoxaline DerivativeDocking Score (kcal/mol)Known InhibitorDocking Score (kcal/mol)Reference
VEGFR-2Designed 3-methylquinoxaline derivative 1-167.961 (MolDock Score)Sorafenib-146.535 (MolDock Score)[1]
VEGFR-2Designed 3-methylquinoxaline derivative 2-156.966 (MolDock Score)Sorafenib-146.535 (MolDock Score)[1]
VEGFR-2Compound 11e (3-methylquinoxalin-2(1H)-one deriv.)-Sorafenib-[2]
VEGFR-2Compound 17b (3-methylquinoxalin-2(1H)-one deriv.)IC50 = 2.7 nMSorafenibIC50 = 3.12 nM[3]
α-amylaseCompound 5h (phenylisoxazole quinoxalin-2-amine hybrid)-8.9 ± 0.10Acarbose-7.7 ± 0.11[4]
α-glucosidaseCompound 5c (phenylisoxazole quinoxalin-2-amine hybrid)-9.0 ± 0.20Acarbose-[5]
MAO-A3-benzylquinoxaline-based derivative 4e---[6]
MAO-A2-benzyl-3-(2-arylidenehydrazinyl)quinoxaline 3k---[7][8]
DNA Topoisomerase IITriazoloquinoxaline derivative 7eIC50 = 0.890 µMDoxorubicin-[9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The in-silico experiments cited in this guide generally adhere to a standardized molecular docking protocol. This process computationally predicts the preferred orientation of a ligand when bound to a specific protein target.

1. Preparation of the Receptor Protein:

  • The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms and Kollman charges are added to the protein to prepare it for docking.

2. Ligand Preparation:

  • The 2D structures of the 3-methylquinoxaline derivatives and known inhibitors are drawn using chemical drawing software.

  • These structures are then converted into 3D conformations and their energy is minimized to obtain a stable structure.

  • Gasteiger charges are computed for the ligand atoms.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking software, such as AutoDock Vina or Molegro Virtual Docker, is used to perform the docking calculations.[1][10]

  • The software systematically samples different conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-docked poses based on the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

  • A comparative analysis is performed by comparing the binding energies and interaction patterns of the novel compounds with those of the known inhibitors.[11]

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Binding Site (Grid Box) PDB->Grid Ligands 2. Prepare Ligand Structures Dock 4. Run Docking Algorithm Ligands->Dock Grid->Dock Analyze 5. Analyze Binding Poses & Energies Dock->Analyze Compare 6. Compare with Known Inhibitors Analyze->Compare Conclusion Conclusion Compare->Conclusion 7. Identify Promising Candidates G Enzyme Inhibition Signaling Pathway Enzyme Enzyme (e.g., VEGFR-2, α-amylase) Binding Binding Enzyme->Binding Block Inhibition Enzyme->Block Substrate Substrate Substrate->Binding Product Product (Biological Effect) Inhibitor Inhibitor (e.g., 3-Methylquinoxaline derivative) Inhibitor->Enzyme Binds to Active Site Inhibitor->Block Binding->Product Catalysis Block->Binding Prevents Substrate Binding

References

In Vivo Experimental Validation of 3-Methylquinoxaline Derivative's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a promising 3-methylquinoxaline derivative, compound 11e , and the established multi-kinase inhibitor, Sorafenib . While in vivo data for 3-Methylquinoxalin-5-amine is not yet available, the significant in vitro anti-cancer activity of its derivative, 11e, warrants a detailed examination of its therapeutic potential and a proposed framework for its in vivo validation. This document outlines the demonstrated in vitro efficacy of compound 11e, compares it with Sorafenib, and provides a detailed, standardized protocol for future in vivo experimental validation.

Introduction to 3-Methylquinoxaline Derivatives as Anti-Cancer Agents

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer properties. Recent research has focused on 3-methylquinoxaline derivatives, which have been shown to exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. By targeting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis (programmed cell death) and inhibition of tumor proliferation.

Compound 11e , a derivative of 3-methylquinoxalin-2(1H)-one, has been identified as a particularly potent anti-cancer agent in preclinical in vitro studies. Its efficacy is attributed to its strong inhibitory effect on VEGFR-2 and its ability to induce apoptosis in cancer cells.

Comparative In Vitro Efficacy: Compound 11e vs. Sorafenib

Sorafenib is a well-established multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma. It also targets VEGFR-2, providing a relevant benchmark for comparing the efficacy of novel 3-methylquinoxaline derivatives. The following table summarizes the available in vitro data for compound 11e and Sorafenib.

ParameterCompound 11eSorafenibReference
Target VEGFR-2VEGFR-2, PDGFR, RAF kinases[1][2][3]
In Vitro Cytotoxicity (IC50)
HepG2 (Liver Cancer)2.2 µM2.2 µM[2]
MCF-7 (Breast Cancer)3.4 µM3.4 µM[2]
VEGFR-2 Inhibition (IC50) 2.9 - 5.4 µM (range for derivatives)3.07 nM[2]
Apoptosis Induction (HepG2 cells) 49.14%Not explicitly stated in provided abstracts[2][4]
Cell Cycle Arrest (HepG2 cells) G2/M phaseNot explicitly stated in provided abstracts[2]

Signaling Pathway and Proposed Mechanism of Action

The proposed mechanism of action for 3-methylquinoxaline derivatives like compound 11e involves the inhibition of the VEGFR-2 signaling pathway, which in turn triggers the intrinsic pathway of apoptosis.

VEGFR2_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (Promotes Survival) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Proliferation Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Compound11e 3-Methylquinoxaline Derivative (11e) Compound11e->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits

Caption: Proposed signaling pathway of 3-methylquinoxaline derivatives and Sorafenib.

Proposed In Vivo Experimental Protocol

To validate the therapeutic efficacy of a 3-methylquinoxaline derivative like compound 11e in vivo, a tumor xenograft model is recommended. The following protocol provides a standardized methodology for such a study.

4.1. Objective

To evaluate the anti-tumor efficacy and tolerability of a 3-methylquinoxaline derivative in a human tumor xenograft mouse model, using Sorafenib as a positive control.

4.2. Materials

  • Cell Line: Human hepatocellular carcinoma (HepG2) or another relevant cancer cell line.

  • Animals: 6-8 week old female athymic nude mice (nu/nu).

  • Test Articles:

    • 3-methylquinoxaline derivative (e.g., compound 11e) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Sorafenib formulated in a suitable vehicle.

    • Vehicle control.

  • Equipment: Calipers, analytical balance, sterile surgical tools, gavage needles, cell culture supplies, flow cytometer, histology equipment.

4.3. Experimental Workflow

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (HepG2) Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring 6. Tumor & Body Weight Monitoring Dosing->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia At study endpoint Tumor_Analysis 8. Tumor Weight & Volume Euthanasia->Tumor_Analysis Histology 9. Histology (H&E) & Immunohistochemistry (CD31, Ki-67) Tumor_Analysis->Histology Biomarker_Analysis 10. Western Blot/ ELISA (VEGFR-2, Caspases) Tumor_Analysis->Biomarker_Analysis

Caption: Standard workflow for an in vivo tumor xenograft study.

4.4. Detailed Methodology

  • Cell Culture: HepG2 cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin, 37°C, 5% CO2).

  • Tumor Implantation: A suspension of 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of media and Matrigel is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored three times a week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o., daily)

    • Group 2: 3-methylquinoxaline derivative (e.g., 30 mg/kg, p.o., daily)

    • Group 3: Sorafenib (e.g., 30 mg/kg, p.o., daily)[3]

  • Dosing and Monitoring: Animals are dosed daily via oral gavage. Tumor volume and body weight are measured three times per week. Animal health is monitored daily.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • Tumor Excision: At necropsy, tumors are excised and weighed.

    • Histology and Immunohistochemistry: A portion of each tumor is fixed in formalin for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and microvessel density (CD31).

    • Biomarker Analysis: The remaining tumor tissue is snap-frozen for subsequent protein analysis (Western blot or ELISA) to measure the levels of VEGFR-2, cleaved caspase-3, and other relevant biomarkers.

4.5. Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

In Vivo Efficacy ParameterVehicle Control3-Methylquinoxaline Derivative (Hypothetical)Sorafenib
Tumor Growth Inhibition (%) 0>50%~50-70%[3]
Final Tumor Volume (mm³) ~1500Significantly reduced vs. vehicleSignificantly reduced vs. vehicle
Change in Body Weight (%) <5%<10%<10%
Microvessel Density (CD31 staining) HighSignificantly reduced vs. vehicleSignificantly reduced vs. vehicle
Proliferation Index (Ki-67 staining) HighSignificantly reduced vs. vehicleSignificantly reduced vs. vehicle
Apoptotic Index (TUNEL or Cleaved Caspase-3) LowSignificantly increased vs. vehicleSignificantly increased vs. vehicle

Conclusion

While direct in vivo experimental data for this compound is not yet published, the promising in vitro anti-cancer profile of its derivatives, such as compound 11e, highlights the therapeutic potential of this chemical class. The proposed in vivo experimental framework provides a robust methodology for validating its efficacy and mechanism of action. A direct comparison with an established drug like Sorafenib in a well-controlled xenograft model will be crucial in determining the clinical translatability of these novel 3-methylquinoxaline derivatives. The anticipated outcomes, based on the in vitro data, suggest that these compounds could offer comparable or even superior anti-tumor activity, warranting further investigation.

References

Assessing the Reproducibility of Synthesis Methods for 3-Methylquinoxalin-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methylquinoxalin-5-amine, a potentially valuable scaffold in medicinal chemistry, is not explicitly detailed in currently available literature. This guide provides a comparative analysis of a plausible, multi-step synthetic pathway constructed from established and reproducible methods for analogous quinoxaline derivatives. By presenting detailed experimental protocols and quantitative data, this document aims to serve as a practical resource for researchers seeking to synthesize this target compound and to assess the reproducibility of the proposed methods.

Proposed Synthetic Pathway

The most viable route to this compound involves a three-step sequence, starting from commercially available precursors. This pathway includes the initial formation of the quinoxaline core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Synthetic_Pathway_for_this compound cluster_0 Step 1: Quinoxaline Core Synthesis A o-Phenylenediamine + Ethyl Pyruvate B 3-Methylquinoxalin-2(1H)-one A->B Condensation (e.g., in n-Butanol) C 3-Methylquinoxaline B->C Reduction (e.g., with LiAlH4) D 3-Methylquinoxaline E 5-Nitro-3-methylquinoxaline D->E F 5-Nitro-3-methylquinoxaline G This compound F->G

Caption: Proposed three-step synthesis of this compound.

Comparative Data of Synthesis Steps

The following tables summarize the key quantitative data for each step of the proposed synthesis, based on published procedures for similar compounds.

Table 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

ParameterMethod 1: o-Phenylenediamine & Ethyl Pyruvate
Reagents o-Phenylenediamine, Ethyl Pyruvate
Solvent n-Butanol
Catalyst None (thermal condensation)
Reaction Time 1 hour
Temperature Reflux
Yield ~80%[1]
Purity High after recrystallization

Table 2: Nitration of Methylquinoxaline

ParameterMethod 2: Mixed Acid Nitration
Reagents 3-Methylquinoxaline, Mixed Acid (HNO₃/H₂SO₄)
Reaction Time Not specified
Temperature 40-50 °C
Yield High (inferred from analogous reactions)
Purity Good after workup and purification

Table 3: Reduction of 5-Nitro-3-methylquinoxaline

ParameterMethod 3: Stannous Chloride Reduction
Reagents 5-Nitro-3-methylquinoxaline, SnCl₂·2H₂O, Conc. HCl
Solvent Ethanol
Reaction Time 6-12 hours
Temperature Reflux
Yield High (inferred from analogous reactions)
Purity Good after neutralization and extraction

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol is adapted from a standard procedure for the synthesis of quinoxalinone derivatives.[1]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • n-Butanol

  • n-Hexane

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (0.10 mol) in n-butanol (300 mL) with warming.

  • In a separate flask, dissolve ethyl pyruvate (0.10 mol) in n-butanol (100 mL).

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Allow the mixture to stand for 30 minutes, then heat on a water bath for 1 hour.

  • Upon cooling, crystals of 3-methylquinoxalin-2(1H)-one will separate.

  • Filter the crystals, wash with n-hexane, and recrystallize from ethanol to yield the pure product.

Protocol 2: Synthesis of 5-Nitro-3-methylquinoxaline (Proposed)

This proposed protocol is based on the reported nitration of 8-methylquinoxaline, which selectively yields the 5-nitro isomer.

Materials:

  • 3-Methylquinoxaline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Prepare a mixed acid solution by carefully adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Dissolve 3-methylquinoxaline in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.

  • Slowly add the mixed acid to the solution of 3-methylquinoxaline, maintaining the temperature between 40-50 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution carefully with a suitable base (e.g., NaOH solution) until the product precipitates.

  • Filter the precipitate, wash with water, and dry to obtain crude 5-nitro-3-methylquinoxaline.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound (Proposed)

This proposed protocol utilizes a standard method for the reduction of nitroarenes.

Materials:

  • 5-Nitro-3-methylquinoxaline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Dissolve 5-nitro-3-methylquinoxaline (1.0 mmol) in ethanol (30 mL).

  • Add stannous chloride dihydrate (5.0 mmol), followed by concentrated hydrochloric acid (5 mL).

  • Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • The crude product can be purified by column chromatography.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental procedures.

Protocol_1_Workflow start Start dissolve_opd Dissolve o-Phenylenediamine in n-Butanol start->dissolve_opd dissolve_ep Dissolve Ethyl Pyruvate in n-Butanol start->dissolve_ep mix Mix Solutions & Stir dissolve_opd->mix dissolve_ep->mix heat Heat on Water Bath (1 hour) mix->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with n-Hexane filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 3-Methylquinoxalin-2(1H)-one.

Protocol_3_Workflow start Start dissolve Dissolve 5-Nitro-3-methylquinoxaline in Ethanol start->dissolve add_reagents Add SnCl2·2H2O and Conc. HCl dissolve->add_reagents reflux Reflux for 6-12 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

References

Safety Operating Guide

Proper Disposal of 3-Methylquinoxalin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methylquinoxalin-5-amine, a heterocyclic aromatic amine, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound, like many of its class, is presumed to be hazardous and requires careful handling from acquisition to disposal. Adherence to established protocols is not only a matter of regulatory compliance but a cornerstone of responsible research. This guide provides a detailed operational plan for the safe disposal of this compound, including an in-laboratory degradation procedure.

Hazard Profile and Personal Protective Equipment

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Disposal Pathways

There are two primary pathways for the disposal of this compound waste: off-site disposal through a licensed contractor and in-laboratory chemical degradation.

Figure 1: Primary disposal pathways for this compound waste.
Off-Site Disposal by a Licensed Contractor

This is the most common and recommended method for the disposal of chemical waste.

Operational Plan:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," along with any other components in the waste stream.

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are not leaking.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

In-Laboratory Chemical Degradation: Oxidation with Potassium Permanganate

For small quantities of this compound waste, in-laboratory chemical degradation through oxidation can be a viable option. This procedure must be performed with extreme caution in a chemical fume hood. Acidified potassium permanganate is a strong oxidizing agent that can degrade aromatic amines to non-mutagenic products.[1]

Experimental Protocol:

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Water (H₂O)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure:

  • Preparation:

    • Don all required PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves).

    • Perform the entire procedure in a certified chemical fume hood.

    • Prepare an ice bath to cool the reaction vessel if necessary.

  • Dissolution and Acidification:

    • For every 1 part of this compound waste, dissolve it in approximately 100 parts of water in a suitably sized flask.

    • Slowly and with stirring, add a sufficient amount of sulfuric acid to achieve a final concentration of approximately 3 M. This is a highly exothermic step; add the acid in small portions and allow the solution to cool.

  • Oxidation with Potassium Permanganate:

    • Slowly add a 10% solution of potassium permanganate to the acidified amine solution with vigorous stirring. The purple color of the permanganate should disappear as it is consumed.

    • Continue adding the permanganate solution until a persistent purple or brown (from manganese dioxide) color remains for at least one hour, indicating that the oxidation is complete.

    • Monitor the temperature of the reaction. If it becomes too vigorous, cool the flask in an ice bath.

  • Neutralization of Excess Permanganate:

    • After the oxidation is complete, neutralize the excess potassium permanganate by slowly adding a saturated solution of sodium bisulfite or sodium metabisulfite until the purple or brown color disappears and the solution becomes colorless or pale yellow.

  • Final Neutralization and Disposal:

    • Check the pH of the final solution. If it is acidic, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or sodium bicarbonate.

    • Once neutralized, the treated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies on drain disposal of treated chemical waste.

Figure 2: Workflow for the in-laboratory degradation of this compound.

Safety Considerations for In-Laboratory Degradation:

  • The reaction between potassium permanganate and organic materials can be highly exothermic and may become violent if the reagents are mixed too quickly or without cooling.

  • Always add the oxidizing agent slowly and with constant stirring.

  • Be prepared for the potential generation of gases and ensure adequate ventilation.

  • Have appropriate spill control materials readily available.

By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines before proceeding with any chemical waste treatment.

References

Personal protective equipment for handling 3-Methylquinoxalin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methylquinoxalin-5-amine was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including Quinoxalin-5-amine and other quinoxaline derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Potential Hazard Summary

Based on analogous compounds, this compound is anticipated to present the following hazards.[1][2][3]

Hazard StatementClassificationGHS Pictogram
Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
Causes skin irritationSkin Irritation (Category 2)GHS07
Causes serious eye irritationEye Irritation (Category 2A)GHS07
May cause respiratory irritationSTOT - Single Exposure (Category 3)GHS07

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are mandatory.[4][5] A face shield should be worn when there is a risk of splashing.[6]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) should be worn.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact. Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are recommended.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] If dusts or aerosols are likely to be generated and engineering controls are not sufficient, a NIOSH-approved respirator is required.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Handling and Use:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[9]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and equipment to prevent ignition sources.[9]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Remove and wash contaminated clothing before reuse.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[4][5] Do not dispose of it down the drain or with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, follow the established emergency protocol. The workflow below outlines the immediate steps to be taken.

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Immediate Action alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Spill Kit) alert->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill Following SDS/Protocol contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.